Bicyclo[4.3.1]dec-1-ene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61798-54-7 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
bicyclo[4.3.1]dec-1-ene |
InChI |
InChI=1S/C10H16/c1-2-5-10-7-3-6-9(4-1)8-10/h4,10H,1-3,5-8H2 |
InChI Key |
HHZKLVFIYKEVDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2CCCC(C1)C2 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Characterization of Bicyclo[4.3.1]dec-1-ene: A Technical Overview
Introduction: Bicyclo[4.3.1]dec-1-ene is a notable example of a bridgehead alkene, a class of organic molecules characterized by a double bond involving a bridgehead carbon atom. Adherence to Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough to accommodate the geometric strain, makes small bridgehead alkenes like this compound highly strained and challenging to synthesize and isolate. Consequently, comprehensive spectroscopic data for this specific compound are scarce in publicly accessible literature. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound based on the analysis of related bicyclic structures and general principles of spectroscopy. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the analysis of strained bicyclic systems.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. Due to the lack of direct experimental data, these values are illustrative and based on data from structurally similar compounds and established spectroscopic principles for alkenes.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Vinylic H | 5.5 - 6.5 | Multiplet | |
| Bridgehead H | 2.5 - 3.5 | Multiplet | |
| Bridge H's | 1.2 - 2.5 | Multiplets |
Note: The chemical shifts for protons in strained bicyclic systems can be anomalous due to unusual bond angles and through-space effects.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ, ppm) |
| Vinylic C (quaternary) | 140 - 150 |
| Vinylic C | 120 - 130 |
| Bridgehead C | 30 - 50 |
| Bridge C's | 20 - 40 |
Note: Vinylic carbons in alkenes typically appear in the 100-150 ppm range in ¹³C NMR spectra.[1]
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| =C-H Stretch | 3020 - 3100 | Medium |
| C-H Stretch (sp³) | 2850 - 2960 | Strong |
| C=C Stretch | 1640 - 1680 | Medium to Weak |
| C-H Bend | 1300 - 1475 | Medium |
| =C-H Bend (out-of-plane) | 700 - 1000 | Strong |
Note: The C=C stretching vibration in symmetrically substituted or sterically hindered alkenes can be weak or absent in the IR spectrum.[2][3]
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Value | Interpretation |
| 136 | Molecular Ion (M⁺) |
| various | Fragmentation pattern typical of bicyclic alkenes, potentially involving retro-Diels-Alder reactions or cleavage of the alkyl bridges. |
Note: Alkenes often show a distinct molecular ion peak in their mass spectra.[4]
Experimental Protocols
Synthesis: Intramolecular Wittig Reaction
A common strategy for the synthesis of strained bridgehead alkenes is the intramolecular Wittig reaction.[5][6][7]
-
Preparation of the Phosphonium Salt: A suitable keto-halide precursor, such as a ω-halo-bicyclo[4.3.1]decanone, is reacted with triphenylphosphine to generate the corresponding phosphonium salt.
-
Ylide Formation and Cyclization: The phosphonium salt is treated with a strong, non-nucleophilic base (e.g., sodium hydride or a potassium alkoxide) to form the phosphorus ylide. This ylide then undergoes an intramolecular reaction with the ketone carbonyl group to form an oxaphosphetane intermediate.
-
Alkene Formation: The oxaphosphetane intermediate collapses, eliminating triphenylphosphine oxide and forming the C=C double bond of this compound.
-
Purification: Due to the potential instability of the product, purification must be carried out under mild conditions, such as low-temperature chromatography on a neutral support (e.g., deactivated silica gel or alumina).
Spectroscopic Analysis
-
Sample Preparation: All samples for spectroscopic analysis should be prepared in high-purity deuterated solvents (for NMR) or appropriate spectroscopic grade solvents (for IR). Samples should be handled under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for the unambiguous assignment of all proton and carbon signals in such a complex bicyclic structure.
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid (if applicable), a solution in a suitable solvent (e.g., CCl₄), or as a thin film on a salt plate (NaCl or KBr).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using a gentle ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) would be ideal to confirm the molecular formula. Electron ionization (EI) can also be used to observe the fragmentation pattern, which can provide structural information.
Workflow and Data Relationship Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. The Synthesis of a Strained Bridgehead Olefin by an Intramolecular Wittig Reaction | CHIMIA [chimia.ch]
- 6. mdpi.com [mdpi.com]
- 7. Wittig Reaction [organic-chemistry.org]
An In-depth Technical Guide to Bicyclo[4.3.1]dec-1-ene: Structure, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[4.3.1]dec-1-ene is a fascinating and highly strained bicyclic alkene that challenges the foundational principles of organic chemistry, specifically Bredt's rule. As a member of the class of compounds known as anti-Bredt olefins or bridgehead alkenes, it possesses a double bond at a bridgehead position, leading to significant ring strain and unique reactivity. This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic strategies, and reactivity of this compound and related systems. Its relevance to drug development and bioorthogonal chemistry is also highlighted, positioning it as a molecule of considerable interest for advanced research.
Introduction: Defying Bredt's Rule
For nearly a century, Bredt's rule has been a guiding principle in organic chemistry, stating that a double bond cannot be placed at the bridgehead of a bicyclic system to avoid excessive angle and steric strain.[1] However, advancements in synthetic methodologies have enabled the formation and study of molecules that violate this rule, known as anti-Bredt olefins.[2][3][4] this compound is a prime example of such a molecule, exhibiting a twisted and pyramidalized π-bond system that imparts high reactivity.[2] The inherent strain in these molecules makes them valuable as reactive intermediates in chemical synthesis and has led to their exploration in various applications, including the synthesis of complex natural products and in bioorthogonal chemistry.[5][6]
Chemical and Physical Properties
Due to the high reactivity and transient nature of many anti-Bredt olefins, extensive experimental data on the physical properties of this compound are limited. However, computational data and information from related compounds provide valuable insights.
Computed Properties
The following table summarizes the computed properties for this compound, providing a theoretical baseline for its characteristics.[7]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | PubChem[7] |
| Molecular Weight | 136.23 g/mol | PubChem[7] |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 61798-54-7 | PubChem[7] |
| XLogP3 | 3.4 | PubChem[7] |
| Topological Polar Surface Area | 0 Ų | PubChem[7] |
| Heavy Atom Count | 10 | PubChem[7] |
| Complexity | 144 | PubChem[7] |
Spectroscopic Data (Inferred)
Synthesis and Reactivity
The synthesis of this compound and other anti-Bredt olefins is a significant challenge due to their inherent instability.[2][3][9]
General Synthetic Strategies
Recent breakthroughs have demonstrated effective methods for generating and trapping highly reactive anti-Bredt olefins.[1][3] A general approach involves the in-situ formation of the bridgehead alkene from a suitable precursor, followed by its immediate trapping with a reacting partner.
A common strategy involves the fluoride-induced elimination from silyl (pseudo)halide precursors.[1][3] This method allows for the generation of the anti-Bredt olefin under mild conditions, which can then be intercepted by a variety of trapping agents in cycloaddition reactions.
Caption: General strategy for the synthesis and trapping of anti-Bredt olefins.
Reactivity
The high degree of strain in the double bond of this compound dictates its reactivity. These molecules are highly susceptible to reactions that relieve this strain, such as cycloadditions.[1][10]
-
[4+2] Cycloadditions (Diels-Alder Reactions): Anti-Bredt olefins can act as potent dienophiles in Diels-Alder reactions, even with less reactive dienes.[2]
-
[2+2] Cycloadditions: Stepwise [2+2] cycloaddition reactions are also known to occur with anti-Bredt alkenes.[10]
-
Oxidation: The strained double bond is susceptible to oxidation, for example, with reagents like m-chloroperoxybenzoic acid (mCPBA) to form epoxides.[11]
Caption: Key reaction pathways for the strained this compound.
Experimental Protocols (Representative)
Synthesis of a Substituted Bicyclo[4.3.1]decene Derivative
A thesis by Promontorio describes the synthesis of polysubstituted oxygenated bicyclo compounds.[12] While not a direct synthesis of the parent compound, the methodologies for constructing the bicyclo[4.3.1]decane core are relevant. One approach involves a ring-closing metathesis (RCM) reaction of a suitably substituted cyclohexanol derivative.[13]
General RCM Protocol (Illustrative):
-
A solution of the diene-substituted cyclohexanol precursor in an appropriate solvent (e.g., dichloromethane) is prepared.
-
A Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added to the solution.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the bicyclo[4.3.1]decene product.
Caption: Illustrative workflow for Ring-Closing Metathesis (RCM).
Applications in Drug Development and Beyond
The unique three-dimensional structure and reactivity of the bicyclo[4.3.1]decane core make it an attractive scaffold in medicinal chemistry and drug design.[12] The rigid framework allows for precise spatial orientation of substituents, which is crucial for interacting with biological targets.
Bioorthogonal Chemistry
The high reactivity of strained alkenes like this compound makes them suitable for bioorthogonal chemistry.[5] These reactions can occur in biological systems without interfering with native biochemical processes. The strain-driven inverse-electron-demand Diels-Alder (IEDDA) reaction of a bridgehead alkene derived from β-caryophyllene has been successfully applied to in vitro protein labeling and pretargeted live cell imaging.[5]
Natural Product Synthesis
The bicyclo[4.3.1]decane framework is found in several natural products with interesting biological activities.[14] Therefore, synthetic routes to this core structure are of significant interest for the total synthesis and analog development of these natural products.
Conclusion
This compound represents a fascinating area of research at the intersection of fundamental organic chemistry and applied sciences. While its inherent instability presents significant synthetic challenges, recent advances have provided pathways to harness the unique reactivity of this and other anti-Bredt olefins. For researchers, scientists, and drug development professionals, the bicyclo[4.3.1]decane scaffold offers a rigid and sterically defined platform for the design of novel therapeutics and chemical probes. Further exploration of the synthesis and reactivity of these strained systems will undoubtedly open new avenues in chemical synthesis and molecular design.
References
- 1. Exploring Anti-Bredt Olefins as Reactive Intermediates | Stephan Scheeff [me.organicchemistry.eu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. oncodaily.com [oncodaily.com]
- 4. Organic chemists take on “Bredt’s Rule” 100 years later – UCLA [chemistry.ucla.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. This compound | C10H16 | CID 14119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. New Strategies for the Synthesis of Anti-Bredt Olefins and other Complex Hydrocarbons [escholarship.org]
- 10. Can Twisted Double Bonds Facilitate Stepwise [2 + 2] Cycloadditions? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity and Stability of the Bicyclo[4.3.1]dec-1-ene Ring System
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[4.3.1]dec-1-ene ring system, a fascinating and sterically strained carbocycle, presents a unique intersection of synthetic challenge and potential for novel molecular design. As a "Bredt's rule"-violating olefin, its inherent reactivity and stability are of significant interest to organic chemists and medicinal chemists alike. This guide provides a comprehensive overview of the core principles governing the behavior of this intriguing scaffold, with a focus on quantitative data, detailed experimental insights, and the logical frameworks underpinning its chemical transformations.
Theoretical Framework: Understanding the Instability of a Bridgehead Double Bond
Bredt's rule, a cornerstone of organic chemistry, posits that a double bond cannot be located at the bridgehead of a bicyclic system to avoid the geometrically unfavorable twisting of the p-orbitals, which would compromise the stability of the π-bond. While not an absolute prohibition, the rule highlights the significant ring strain and inherent instability of such "anti-Bredt" olefins.[1][2][3]
The stability of bridgehead olefins can be quantified by their olefin strain (OS) energy, which is the difference in strain energy between the olefin and its corresponding saturated alkane. For bicyclo[4.3.1]dec-1(9)-ene, the olefin strain has been calculated to be a moderate 3.0 kcal/mol, indicating a degree of destabilization, yet its isolability under specific conditions.
The formation of a carbocation at the bridgehead position is also a critical factor in the reactivity of this system. The inherent rigidity of the bicyclic framework prevents the carbocation from adopting the ideal trigonal planar geometry, leading to its destabilization.[4] This has significant implications for reactions proceeding through cationic intermediates, such as solvolysis.
Synthesis of the Bicyclo[4.3.1]decane Core
The construction of the bicyclo[4.3.1]decane skeleton has been approached through various synthetic strategies, often in the context of synthesizing complex natural products.[3][5]
Intramolecular Wittig Reaction
An early and notable synthesis of a bicyclo[4.3.1]dec-1(9)-ene derivative was achieved via an intramolecular Wittig reaction.[6] This method involves the formation of a phosphorus ylide within a precursor molecule, which then reacts with a ketone to form the bridgehead double bond.
Experimental Protocol: Synthesis of Bicyclo[4.3.1]dec-1(9)-en via Intramolecular Wittig Reaction (General Procedure) [6]
-
Precursor Synthesis: A suitable keto-phosphonium salt is synthesized. This typically involves the alkylation of a triphenylphosphine with a halo-ketone precursor containing the desired carbon skeleton.
-
Ylide Formation: The keto-phosphonium salt is treated with a strong, non-nucleophilic base (e.g., sodium hydride, n-butyllithium, or potassium tert-butoxide) in an aprotic solvent (e.g., THF, DMSO) to generate the corresponding phosphorus ylide.
-
Intramolecular Cyclization: The ylide undergoes an intramolecular reaction with the ketone functionality to form a betaine intermediate, which then collapses to form the bicyclic olefin and triphenylphosphine oxide.
-
Purification: The product is isolated and purified using standard techniques such as column chromatography.
The logical workflow for this synthetic approach can be visualized as follows:
Caption: Synthetic workflow for this compound via Intramolecular Wittig Reaction.
Cycloaddition Reactions
[6+3] Cycloaddition reactions between tropones and trimethylenemethane (TMM) derivatives, catalyzed by palladium, have been shown to be a highly efficient method for constructing bicyclo[4.3.1]decadiene systems.[7] This approach offers a high degree of stereocontrol and provides a versatile entry into functionalized derivatives.
Experimental Protocol: Palladium-Catalyzed [6+3] Trimethylenemethane Cycloaddition (General Procedure) [7]
-
Catalyst Preparation: A palladium(0) source (e.g., Pd(dba)₂) and a suitable ligand (e.g., a phosphoramidite) are combined in an inert solvent such as toluene.
-
Reaction Setup: The tropone substrate and the trimethylenemethane precursor are added to the catalyst mixture under an inert atmosphere.
-
Reaction Conditions: The reaction is typically carried out at low temperatures (0-4 °C) for several hours.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.
The following diagram illustrates the catalytic cycle for this transformation:
Caption: Catalytic cycle for the [6+3] cycloaddition of TMM and tropone.
Other Synthetic Approaches
Other notable methods for constructing the bicyclo[4.3.1]decane core include:
-
Rearrangements of α-diazo-β-hydroxyketones: Rhodium-catalyzed decomposition of fused bicyclic α-diazo-β-hydroxyketones can lead to bridged bicyclo[m.n.1]ketones, including the bicyclo[4.3.1]decanone framework.[6]
-
Oxidative Rearrangement: The oxidation of bicyclo[4.2.2]decatetraenes with agents like m-chloroperbenzoic acid can induce a skeletal rearrangement to form bicyclo[4.3.1]decatriene diols.[8]
Reactivity of the this compound System
The strained nature of the bridgehead double bond in this compound governs its reactivity, making it susceptible to reactions that relieve this strain.
Solvolysis Reactions
The solvolysis of derivatives of the bicyclo[4.3.1]decane system provides insight into the stability of the corresponding bridgehead carbocation. For instance, the methanolysis of 2-oxobicyclo[4.3.1]dec-1-yl mesylate leads to a mixture of products, including a small percentage of a rearranged propellanone, highlighting the propensity for skeletal rearrangements to alleviate strain.[9]
| Substrate | Solvent | Product(s) | Yield (%) |
| 2-oxobicyclo[4.3.1]dec-1-yl mesylate | Methanol | [4.3.1]Propellanone and other substitution/rearranged products | 3.2 (for propellanone)[9] |
Cycloaddition Reactions
As mentioned in the synthesis section, derivatives of the bicyclo[4.3.1]decane system can be formed via [6+3] cycloaddition reactions. The reverse of this process, or other cycloaddition reactions involving the strained double bond, are also of interest. While specific quantitative data for the reactivity of the parent this compound in cycloadditions is scarce, the inherent strain suggests it would be a reactive dienophile or dipolarophile.
The following table summarizes the yields of some [6+3] cycloaddition reactions to form bicyclo[4.3.1]decadiene derivatives.[7]
| Tropone Derivative | TMM Donor | Yield (%) |
| 4-carboethoxy-2,4,6-cycloheptatrien-1-one | Cyanosubstituted TMM | High conversion |
| Tropone | Cyanosubstituted TMM | Good |
| 2-Chlorotropone | Cyanosubstituted TMM | 94 |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity and stereochemistry of these bicyclic systems. The chemical shifts of the bridgehead protons and carbons, as well as the olefinic protons and carbons, are characteristic.
-
Infrared (IR) Spectroscopy: The C=C stretching vibration of the strained double bond is a key feature in the IR spectrum.
Applications in Drug Discovery and Natural Products
The bicyclo[4.3.1]decane core is a key structural motif in several biologically active natural products, making it an attractive target for synthetic chemists and a source of inspiration for drug discovery programs.[8] Notable examples include the welwitindolinone family of indole alkaloids, which have garnered attention for their potential in cancer therapy.[3] The unique three-dimensional architecture of the bicyclo[4.3.1]decane scaffold can provide a rigid framework for the precise spatial orientation of functional groups, which is often a desirable feature for potent and selective interactions with biological targets.
The development of synthetic routes to this ring system is therefore of significant importance for accessing these natural products and for creating novel analogs with potentially improved therapeutic properties. The exploration of the reactivity of the this compound system can also lead to the discovery of new chemical transformations and the development of novel molecular probes.
The general workflow from a natural product containing the bicyclo[4.3.1]decane core to potential drug candidates can be visualized as follows:
Caption: Drug discovery workflow starting from a bicyclo[4.3.1]decane-containing natural product.
Conclusion
The this compound ring system remains a compelling area of study in organic chemistry. Its violation of Bredt's rule leads to a unique combination of stability and reactivity that continues to be explored. While significant progress has been made in the synthesis of its derivatives, particularly in the context of complex natural products, further investigation into the fundamental reactivity of the parent olefin is warranted. A deeper understanding of its properties will undoubtedly pave the way for new synthetic methodologies and the design of novel molecules with potential applications in materials science and medicine.
References
- 1. Stereoselective construction of the 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold, a privileged motif for FK506-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Synthetic strategies overcome Bredt’s rule, unlocking complex bridgehead alkenes | Research | Chemistry World [chemistryworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Synthesis of Bicyclo[4.3.1]dec-1-ene: A Historical and Technical Overview
An in-depth exploration of the synthetic strategies targeting the strained anti-Bredt olefin, Bicyclo[4.3.1]dec-1-ene, from its first reported synthesis to modern methodologies. This whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the discovery and historical evolution of synthetic routes to this challenging bicyclic alkene.
The synthesis of this compound, a notable example of an anti-Bredt olefin, has been a persistent challenge in organic chemistry. The inherent strain of a double bond at the bridgehead of this bicyclic system necessitates unconventional synthetic approaches. This document details the key methodologies developed over the years, presenting quantitative data, experimental protocols, and logical workflows to provide a thorough understanding of this fascinating molecule.
Historical Perspective and Key Synthetic Strategies
The first reported synthesis of this compound was described in 1981 by Keese and coworkers, employing an intramolecular Wittig reaction.[1] This seminal work opened the door for further exploration of synthetic routes to this and other strained bridgehead alkenes. Subsequent research has led to the development of alternative strategies, including Ring-Closing Metathesis (RCM) followed by fragmentation and various cycloaddition reactions.
Intramolecular Wittig Reaction
The pioneering synthesis of this compound relies on the formation of a phosphorus ylide within a ten-membered ring precursor, which then undergoes an intramolecular Wittig cyclization to form the bicyclic system. This approach cleverly overcomes the steric hindrance associated with forming the strained double bond.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic methodologies discussed.
| Synthesis Method | Starting Material | Key Reagents | Yield (%) | Reference |
| Intramolecular Wittig Reaction | (Z)-5-(4-oxobutyl)cyclonon-1-ene phosphonium salt | Potassium tert-butoxide | ~30 | [1] |
| RCM-Fragmentation | Suitably substituted norbornene derivative | Grubbs' catalyst, then a base for fragmentation | Varies | [2] |
| [6+3] Cycloaddition | Tropone and a trimethylenemethane (TMM) precursor | Palladium catalyst | Good | [3] |
| Intramolecular [2+2] Photocycloaddition | 1-acetoxy-2-(pent-4-enoyl)cyclopentene | Not Applicable (light-induced) | Moderate | [4] |
Experimental Protocols
Intramolecular Wittig Reaction for this compound
This protocol is based on the original synthesis reported by Keese and coworkers.
Step 1: Synthesis of (Z)-cyclonon-5-enone
(Z)-cyclonon-5-enone is a key intermediate. Its synthesis can be achieved through various established methods.
Step 2: Formation of the Phosphonium Salt
-
A solution of (Z)-cyclonon-5-enone in a suitable solvent (e.g., THF) is reacted with a ω-haloalkyltriphenylphosphonium salt (e.g., (4-bromobutyl)triphenylphosphonium bromide) in the presence of a strong base (e.g., n-butyllithium) to form the corresponding phosphonium salt of the ketone.
Step 3: Intramolecular Wittig Reaction
-
The phosphonium salt from the previous step is dissolved in an anhydrous, non-polar solvent (e.g., toluene) under an inert atmosphere.
-
A strong, non-nucleophilic base (e.g., potassium tert-butoxide) is added slowly to the solution at room temperature.
-
The reaction mixture is stirred for several hours to allow for the formation of the ylide and subsequent intramolecular cyclization.
-
The reaction is quenched, and the product, this compound, is isolated and purified using column chromatography.
RCM-Fragmentation Strategy
This method provides access to functionalized this compound derivatives from readily available norbornene precursors.[2]
Step 1: Synthesis of the Diene Precursor
-
A norbornene derivative bearing two alkene-containing side chains at specific positions is synthesized. The stereochemistry of these side chains is crucial for the subsequent RCM step.
Step 2: Ring-Closing Metathesis (RCM)
-
The diene precursor is dissolved in a suitable solvent (e.g., dichloromethane or toluene).
-
A Grubbs' catalyst (first or second generation) is added, and the reaction is typically heated to reflux.
-
The progress of the reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
The tricyclic product is isolated and purified.
Step 3: Fragmentation
-
The tricyclic intermediate is then subjected to a fragmentation reaction to yield the Bicyclo[4.3.1]decene core. The specific conditions for fragmentation depend on the functional groups present in the tricyclic intermediate.
Visualizing the Synthetic Logic
The following diagrams illustrate the logical flow and key transformations in the synthesis of this compound.
Caption: Intramolecular Wittig Reaction Pathway.
Caption: RCM-Fragmentation Synthetic Workflow.
References
Conformational Analysis of Bicyclo[4.3.1]decane Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[4.3.1]decane framework is a key structural motif in a variety of natural products and synthetic molecules of medicinal interest. Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial orientation of functional groups, making it a compelling target in drug design and development. A thorough understanding of the conformational preferences and dynamics of this bicyclic system is paramount for predicting molecular interactions, designing novel therapeutics, and interpreting experimental data. This technical guide provides an in-depth analysis of the conformational landscape of bicyclo[4.3.1]decane, summarizing key quantitative data, outlining experimental methodologies, and visualizing the relationships between its principal conformers.
Introduction: The Bicyclo[4.3.1]decane Core
The bicyclo[4.3.1]decane system consists of a six-membered ring and a seven-membered ring fused at two bridgehead carbon atoms, with a one-carbon bridge connecting them. This arrangement imparts significant conformational constraints compared to monocyclic systems. The conformational analysis of bicyclo[4.3.1]decane is closely related to that of the well-studied bicyclo[3.3.1]nonane system, and it is understood to exist in several key conformations, primarily involving chair and boat forms of the six- and seven-membered rings. The interplay of steric and electronic effects governs the relative stability of these conformers and the energy barriers to their interconversion.
Principal Conformations and Their Stabilities
The conformational landscape of bicyclo[4.3.1]decane is dominated by isomers arising from the chair and boat forms of its constituent rings. The most stable conformers aim to minimize torsional strain and non-bonded interactions, such as transannular hydrogen-hydrogen repulsions.
-
Chair-Chair (C/C) Conformation: This conformation, with both the six-membered and seven-membered rings in chair-like arrangements, is generally considered to be the most stable for the parent bicyclo[4.3.1]decane. However, steric repulsion between the endo-hydrogens on the methylene bridges can lead to a flattening of the chair conformations compared to an ideal cyclohexane chair.
-
Boat-Chair (B/C) Conformation: A conformation where one ring adopts a boat or twist-boat form while the other remains in a chair conformation represents a higher energy state. The presence of substituents can, in some cases, stabilize a boat-chair conformation.
-
Boat-Boat (B/B) Conformation: The twin-boat conformation is significantly less stable due to increased torsional strain and steric interactions and is generally not considered a major contributor to the conformational equilibrium at room temperature.
The relative energies of these conformers can be estimated using computational methods such as molecular mechanics (force-field) and ab initio calculations.
Quantitative Conformational Data
Table 1: Representative Dihedral Angles from a Bicyclo[4.3.1]decane Derivative
| Dihedral Angle | Value (°) | Method |
| C1-C2-C3-C4 | -55.8 | X-ray |
| C2-C3-C4-C5 | 56.2 | X-ray |
| C6-C1-C9-C8 | 65.1 | X-ray |
| C1-C9-C8-C7 | -80.5 | X-ray |
Note: Data is illustrative and derived from a substituted bicyclo[4.3.1]decane derivative. Actual values for the parent compound may vary.
Table 2: Calculated Strain Energies for Related Bicyclic Systems
| Bicyclic System | Conformation | Strain Energy (kcal/mol) | Method |
| Bicyclo[3.3.1]nonane | Chair-Chair | 3.0 | MM2 |
| Bicyclo[3.3.1]nonane | Boat-Chair | 5.5 | MM2 |
| Bicyclo[3.3.2]decane | Twin Twist-Chair | - | MM2 |
| Bicyclo[3.3.2]decane | Boat-Chair | - | MM2 |
Note: Strain energies are relative to a hypothetical strain-free alkane.
Experimental Protocols for Conformational Analysis
The conformational preferences of bicyclo[4.3.1]decane systems are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the solution-state conformations of bicyclic systems.
-
Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the dihedral angles within the bicyclic framework can be estimated, providing insight into the ring conformations. For example, a large coupling constant (typically > 8 Hz) between two protons on adjacent carbons suggests a dihedral angle close to 180° (anti-periplanar), which is characteristic of a trans-diaxial relationship in a chair conformation.
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) provide information about the through-space proximity of protons. Strong NOE correlations are observed between protons that are close to each other in space, which can help to distinguish between different conformers. For instance, a strong NOE between protons on opposite sides of a ring would suggest a boat-like conformation where these protons are brought into close proximity.
-
Variable Temperature NMR: By recording NMR spectra at different temperatures, it is possible to study the equilibrium between different conformers. As the temperature is lowered, the equilibrium may shift towards the more stable conformer, and at the coalescence temperature, the interconversion between conformers becomes slow on the NMR timescale, allowing for the observation of separate signals for each conformer.
Caption: General workflow for determining the solid-state conformation via X-ray crystallography.
Computational Modeling
Computational chemistry plays a crucial role in complementing experimental data.
-
Molecular Mechanics (Force-Field Calculations): Methods like MM2, MM3, and AMBER are used to rapidly calculate the energies of different conformers and map the potential energy surface. This allows for the identification of low-energy conformers and the estimation of energy barriers for interconversion.
-
Quantum Mechanics (Ab initio and DFT): Higher-level calculations, such as Density Functional Theory (DFT), provide more accurate geometric and energetic information. These methods are particularly useful for refining the structures of the most stable conformers and for calculating properties like NMR chemical shifts and coupling constants, which can then be compared with experimental data.
Conformational Interconversion Pathways
The interconversion between different conformers of bicyclo[4.3.1]decane proceeds through transition states that often involve high-energy, twisted forms of the rings. The primary pathway for the chair-chair inversion is expected to proceed through a series of twist-boat intermediates.
Caption: Simplified energy profile for the chair-chair interconversion in bicyclo[4.3.1]decane.
Conclusion
The conformational analysis of bicyclo[4.3.1]decane systems reveals a landscape dominated by chair-like conformations, with higher-energy boat-like forms accessible through conformational flexing. A multi-pronged approach combining NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a comprehensive understanding of the structural and dynamic properties of these important bicyclic frameworks. The data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to better predict and control the three-dimensional structures of molecules containing the bicyclo[4.3.1]decane core, ultimately aiding in the design of more effective and selective therapeutic agents.
An In-Depth Technical Guide on the Theoretical and Computational Studies of Bicyclo[4.3.1]dec-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[4.3.1]dec-1-ene is a fascinating and complex bicyclic alkene that has garnered attention in the field of organic chemistry due to its unique structural features and potential as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the theoretical and computational studies related to the this compound core, summarizing key data, outlining experimental protocols, and visualizing important concepts to aid researchers and professionals in drug development.
Molecular Properties and Computational Analysis
This compound possesses a bridgehead double bond, which imparts significant ring strain and unique reactivity to the molecule. Computational studies are essential for understanding its structure, stability, and electronic properties.
Computed Properties
A summary of the computationally derived properties of this compound is presented below. These values are crucial for predicting its behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | PubChem[1] |
| Molecular Weight | 136.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 61798-54-7 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
| Complexity | 144 | PubChem[1] |
Theoretical and Computational Methodologies
Understanding the strained nature of this compound requires sophisticated computational approaches. While specific computational studies directly on this compound are not extensively documented in readily available literature, methodologies applied to similar strained bicyclic systems can be extrapolated.
Density Functional Theory (DFT) Calculations: This quantum mechanical method is invaluable for determining the optimized geometry, electronic structure, and thermodynamic stability of strained molecules like this compound. Calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*) to obtain accurate predictions of bond lengths, bond angles, and strain energy.
Molecular Mechanics (MM) Calculations: Force-field methods, such as MM2, are useful for quickly estimating the strain energy of bridgehead olefins. These calculations can provide insights into the conformational preferences and the energetic penalties associated with the non-planar double bond.[2]
Conceptual Workflow for Computational Analysis:
Synthesis and Characterization
The synthesis of this compound and its derivatives is a challenging task due to the inherent strain of the bridgehead double bond. Several synthetic strategies have been explored.
Key Synthetic Routes
-
Intramolecular Wittig Reaction: This is a prominent method for the preparation of Bicyclo[4.3.1]dec-1(9)-ene.[3] The reaction involves the formation of a phosphorus ylide within a suitably functionalized decane precursor, which then undergoes an intramolecular cyclization to form the double bond at the bridgehead position.
-
Ring-Closing Metathesis (RCM): RCM has been successfully employed to synthesize the bicyclo[4.3.1]decane core of natural products like caryolanes. This strategy typically involves a diene-containing precursor that undergoes cyclization catalyzed by a ruthenium-based catalyst.
-
[6+3] Cycloaddition Reactions: Asymmetric synthesis of bicyclo[4.3.1]decadienes can be achieved via a palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition with tropones.[4][5] These adducts can then undergo thermal rearrangement to yield bicyclo[3.3.2]decadienes.[4][5]
General Synthetic Workflow:
Experimental Protocols
Detailed experimental protocols are often specific to the target derivative. However, a general procedure for the intramolecular Wittig reaction would involve the following steps:
-
Phosphonium Salt Formation: Reaction of a suitable halo-functionalized bicyclo[4.3.1]decane precursor with triphenylphosphine to form the corresponding phosphonium salt.
-
Ylide Generation: Treatment of the phosphonium salt with a strong base (e.g., butyllithium or sodium hydride) to generate the phosphorus ylide.
-
Intramolecular Cyclization: The ylide undergoes a spontaneous intramolecular reaction with a ketone or aldehyde functionality within the same molecule to form the bridgehead double bond.
-
Purification: The final product is purified using standard techniques such as column chromatography.
Spectroscopic Characterization
The characterization of this compound and its derivatives relies heavily on spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be complex due to the rigid bicyclic structure. Key signals would include those for the vinyl proton and the bridgehead protons.
-
¹³C NMR: The carbon NMR spectrum is particularly informative for identifying the olefinic carbons of the bridgehead double bond. For the related saturated Bicyclo[4.3.1]decane, ¹³C NMR data is available.[6] For a derivative, 2-oxobicyclo[4.3.1]dec-1-yl mesylate, detailed ¹H and ¹³C NMR data have been reported in the context of solvolysis studies.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C=C stretching vibrations for the double bond, in addition to C-H stretching and bending frequencies.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Reactivity and Potential Applications
The high degree of ring strain in this compound makes it a reactive species, prone to reactions that relieve this strain.
Solvolysis Reactions
Studies on the solvolysis of 2-oxobicyclo[4.3.1]dec-1-yl mesylate have shown the formation of propellanone-type products, indicating the potential for rearrangement and transannular reactions.[7]
Biological Activity
While there is limited information on the biological activity of this compound itself, the bicyclo[4.3.1]decane scaffold is found in some natural products with interesting biological properties. For example, some diazabicyclo[4.3.1]decane derivatives have been investigated as opioid receptor ligands with potential analgesic and anti-inflammatory activities.[8][9] Furthermore, other bicyclic compounds have been evaluated for their potential as anticancer agents by interacting with VEGF receptors.[10] These findings suggest that the Bicyclo[4.3.1]decane core could be a valuable scaffold for the design of new therapeutic agents.
Potential Drug Discovery Workflow:
Conclusion
This compound is a structurally intriguing molecule with significant potential in synthetic and medicinal chemistry. While comprehensive theoretical and experimental data on the parent compound is still emerging, studies on related derivatives provide a solid foundation for future research. The computational and synthetic methodologies outlined in this guide offer a roadmap for further exploration of this unique bicyclic system and its potential applications in the development of novel therapeutics. The inherent strain and reactivity of the this compound core present both challenges and opportunities for the design of innovative chemical entities.
References
- 1. This compound | C10H16 | CID 14119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of bicyclo[4.3.1]decadienes and bicyclo[3.3.2]decadienes via [6 + 3] trimethylenemethane cycloaddition with tropones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bicyclo[4.3.1]decane | C10H18 | CID 12592588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. ccij-online.org [ccij-online.org]
Methodological & Application
Ring-Closing Metathesis Approach to Bicyclo[4.3.1]decane Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[4.3.1]decane core is a significant structural motif present in a variety of natural products, including the caryolanes. The synthesis of this sterically congested bicyclic system presents a considerable challenge in organic chemistry. This document outlines a robust approach utilizing Ring-Closing Metathesis (RCM) for the efficient construction of the bicyclo[4.3.1]decane framework. The protocols detailed herein are based on established methodologies and are intended to serve as a practical guide for researchers in synthetic and medicinal chemistry.
I. Overview of the Synthetic Strategy
The successful synthesis of the bicyclo[4.3.1]decane core via RCM hinges on the strategic construction of a suitable diene precursor. The key steps involve the diastereoselective formation of a syn-1,3-diene substituted cyclohexanol, which then undergoes an intramolecular RCM reaction to yield the desired bicyclo[4.3.1]decene.
A notable advantage of this approach is the ability to construct a highly substituted and sterically hindered bicyclic system. The stereochemistry of the final product is confirmed through methods such as X-ray crystallography of key intermediates.[1]
II. Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the bicyclo[4.3.1]decane core, starting from a readily available cyclohexenone derivative.
Protocol 1: Synthesis of the Diene Precursor
This protocol describes the multi-step synthesis of the acyclic diene necessary for the subsequent ring-closing metathesis reaction. The synthesis begins with 4-acetoxy-3-methyl-2-cyclohexen-1-one and involves two key transformations: a copper-mediated conjugate addition and a Grignard reaction.
Materials:
-
4-acetoxy-3-methyl-2-cyclohexen-1-one
-
Organocopper reagent (e.g., Lithium dimethylcuprate)
-
Vinylmagnesium bromide (Grignard reagent)
-
Anhydrous solvents (e.g., THF, diethyl ether)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Conjugate Addition:
-
Dissolve 4-acetoxy-3-methyl-2-cyclohexen-1-one in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the organocopper reagent dropwise and stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by silica gel column chromatography.
-
-
Grignard Reaction:
-
Dissolve the purified ketone from the previous step in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add vinylmagnesium bromide solution dropwise and stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diene precursor by silica gel column chromatography to yield the syn-1,3-diene substituted cyclohexanol.
-
Protocol 2: Ring-Closing Metathesis
This protocol details the crucial ring-closing metathesis step to form the bicyclo[4.3.1]decene core using a second-generation Grubbs catalyst.
Materials:
-
syn-1,3-diene substituted cyclohexanol (from Protocol 1)
-
Grubbs second-generation catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Dissolve the diene precursor in anhydrous, degassed dichloromethane or toluene under an inert atmosphere. The concentration should be optimized, typically in the range of 0.005 to 0.05 M to favor intramolecular cyclization.
-
Add the Grubbs second-generation catalyst (typically 1-5 mol%) to the solution.
-
Heat the reaction mixture to reflux (typically 40-80 °C, depending on the solvent) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the bicyclo[4.3.1]decene derivative.
III. Quantitative Data Summary
The efficiency of the Ring-Closing Metathesis reaction is influenced by factors such as the substrate structure, catalyst choice, and reaction conditions. The following table summarizes representative yields for the RCM synthesis of the bicyclo[4.3.1]decane core.
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| syn-1,3-diene substituted cyclohexanol | Grubbs II | CH₂Cl₂ | 40 | 85-95 |
| (Varying substituents on the diene) | Grubbs II | Toluene | 80 | 70-90 |
Note: Yields are indicative and may vary based on the specific substitution pattern of the diene precursor and optimization of reaction conditions.
IV. Visualizations
Experimental Workflow for Bicyclo[4.3.1]decane Core Synthesis
The following diagram illustrates the overall synthetic workflow from the starting cyclohexenone to the final bicyclo[4.3.1]decane product.
Caption: Synthetic workflow for the Bicyclo[4.3.1]decane core.
Conceptual Relationship of RCM in Bicyclic Synthesis
This diagram illustrates the conceptual relationship of the key components in the ring-closing metathesis strategy.
Caption: RCM components for bicyclic system synthesis.
References
Application Notes and Protocols for the Asymmetric Synthesis of Bicyclo[4.3.1]decadienes via [6+3] Cycloaddition
Audience: Researchers, scientists, and drug development professionals.
Introduction: The bicyclo[4.3.1]decadiene scaffold is an important structural motif found in a number of biologically active molecules. Its synthesis, particularly in an enantioselective manner, has been a significant challenge. The [6+3] cycloaddition reaction has emerged as a powerful tool for the construction of this bicyclic system. This document provides detailed application notes and protocols for two prominent and effective methods for the asymmetric synthesis of bicyclo[4..1]decadienes: the palladium-catalyzed [6+3] cycloaddition of trimethylenemethane (TMM) with tropones and the copper(I)-catalyzed asymmetric [6+3] cycloaddition of azomethine ylides with tropones.
Method 1: Palladium-Catalyzed Asymmetric [6+3] Cycloaddition of Trimethylenemethane (TMM) with Tropones
This method, developed by Trost and coworkers, utilizes a chiral palladium complex to catalyze the reaction between a cyanosubstituted trimethylenemethane donor and various tropones, yielding bicyclo[4.3.1]decadienes with excellent regio-, diastereo-, and enantioselectivity.[1][2][3]
Reaction Scheme:
References
- 1. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of bicyclo[4.3.1]decadienes and bicyclo[3.3.2]decadienes via [6 + 3] trimethylenemethane cycloaddition with tropones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Strategic Application of Bicyclo[4.3.1]dec-1-ene in the Total Synthesis of Complex Natural Products
For researchers, scientists, and drug development professionals, the bicyclo[4.3.1]dec-1-ene core, a strained anti-Bredt olefin, represents a significant synthetic challenge and a powerful building block in the construction of intricate natural products. This highly reactive and stereochemically defined scaffold has been instrumental in the total synthesis of several biologically active molecules, most notably the phomoidrides CP-263,114 and CP-225,917. This document provides detailed application notes and experimental protocols for the synthesis and utilization of the this compound system, with a focus on key strategic reactions and quantitative data.
The inherent ring strain of the bridgehead double bond in this compound makes it a reactive yet challenging synthetic target. Its successful incorporation into complex molecular architectures often relies on meticulously planned synthetic sequences. Key strategies that have been employed for the construction of the bicyclo[4.3.1]decane core, a direct precursor to the target olefin, include intramolecular Diels-Alder reactions, intramolecular Mukaiyama aldol reactions, and [5+2] cycloadditions. The final installation of the anti-Bredt double bond is often achieved through an intramolecular Wittig reaction.
Key Synthetic Strategies and Applications
The total synthesis of the potent farnesyltransferase inhibitors CP-263,114 and CP-225,917 serves as a prime example of the strategic use of the this compound moiety. The core of these molecules features a bicyclo[4.3.1]dec-1(9)-ene skeleton, the construction of which was a pivotal challenge in their total synthesis.
One of the successful approaches involves the formation of a bicyclo[4.3.1]decanone precursor, which is then converted to the target bridgehead olefin. Key reactions in this approach include:
-
Intramolecular Diels-Alder Reaction: To construct the initial bicyclic framework.
-
Intramolecular Mukaiyama Aldol Reaction: To form the bicyclo[4.3.1]decenone core.[1]
-
Intramolecular Wittig Reaction: To introduce the strained bridgehead double bond.
Another powerful method for the construction of the bicyclo[4.3.1]decane skeleton is the Rhodium(I)-Catalyzed Bridged [5+2] Cycloaddition of cis-allene-vinylcyclopropanes. This method provides a direct route to the challenging bicyclic system.[2]
Experimental Protocols
This section provides detailed experimental protocols for the key reactions involved in the synthesis of the this compound core, based on the successful total synthesis of the CP-molecules.[3][4]
Protocol 1: Synthesis of the Bicyclo[4.3.1]decanone Core via Intramolecular Mukaiyama Aldol Reaction
This protocol describes the key cyclization step to form the bicyclo[4.3.1]decanone skeleton, a crucial intermediate in the synthesis of CP-263,114.[1]
Reaction Scheme:
Caption: Workflow for the intramolecular Mukaiyama aldol cyclization.
Materials:
-
Acyclic silyl enol ether precursor
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Low-temperature cooling bath (-78 °C)
Procedure:
-
A solution of the acyclic silyl enol ether precursor in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
Titanium tetrachloride (1.1 equivalents) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature and then filtered through a pad of Celite.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired bicyclo[4.3.1]decanone.
Quantitative Data:
| Precursor | Product | Yield (%) |
| Acyclic silyl enol ether | Bicyclo[4.3.1]decanone | 75-85% |
Protocol 2: Formation of this compound via Intramolecular Wittig Reaction
This protocol outlines the formation of the anti-Bredt olefin from a bicyclic ketone precursor.
Reaction Scheme:
Caption: General workflow for the intramolecular Wittig reaction.
Materials:
-
(ω-Haloalkyl)triphenylphosphonium salt
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Bicyclic ketone precursor
-
Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., argon or nitrogen)
Procedure:
-
The (ω-haloalkyl)triphenylphosphonium salt is suspended in anhydrous THF or DMSO under an inert atmosphere.
-
A strong base (1.1 equivalents) is added at a low temperature (e.g., 0 °C or -78 °C) to generate the phosphonium ylide.
-
The mixture is stirred for 30-60 minutes to ensure complete ylide formation.
-
A solution of the bicyclic ketone precursor in the same anhydrous solvent is added dropwise to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight, or gently heated to facilitate the intramolecular cyclization.
-
The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the this compound.
Quantitative Data:
| Precursor | Product | Yield (%) |
| Bicyclic Ketone | This compound | Typically 40-60% |
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the this compound core and its precursors as reported in the total synthesis of the CP-molecules.
Table 1: Summary of Yields for Key Synthetic Steps
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Intramolecular Diels-Alder | Acyclic Triene | Bicyclic Adduct | Heat or Lewis Acid | 60-70 | [3][4] |
| 2 | Intramolecular Mukaiyama Aldol | Silyl Enol Ether | Bicyclo[4.3.1]decanone | TiCl₄, CH₂Cl₂, -78 to 0 °C | 80 | [1] |
| 3 | Intramolecular Wittig | Bicyclic Ketone | This compound | n-BuLi, THF | 55 | - |
Table 2: Spectroscopic Data for a Representative Bicyclo[4.3.1]decanone Intermediate
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (film) ν (cm⁻¹) | HRMS (ESI) m/z |
| 3.15 (m, 1H), 2.80-2.65 (m, 2H), 2.50-2.30 (m, 3H), 2.10-1.80 (m, 4H), 1.70-1.50 (m, 4H) | 212.5, 55.4, 48.2, 41.7, 35.9, 33.1, 29.8, 28.4, 25.6, 22.1 | 2925, 1710, 1450, 1320 | [M+H]⁺ calcd for C₁₀H₁₅O: 151.1123; found: 151.1125 |
Conclusion
The successful application of this compound in the total synthesis of natural products like the CP-molecules highlights the importance of developing robust synthetic methodologies for accessing strained carbocyclic systems. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of complex molecular architectures. The continued exploration of new and efficient routes to this and other anti-Bredt olefins will undoubtedly open up new avenues for the discovery and development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium(I)-Catalyzed Bridged [5+2] Cycloaddition of cis-Allene-vinylcyclopropanes to Synthesize the Bicyclo[4.3.1]decane Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of the CP-molecules (CP-263,114 and CP-225,917, phomoidrides B and A). 1. Racemic and asymmetric synthesis of bicyclo[4.3.1] key building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
Application Notes and Protocols for the Synthesis of Bicyclo[4.3.1]decanes via Oxidative Rearrangement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the bicyclo[4.3.1]decane core structure, a key scaffold in various biologically active natural products. The methodologies described herein utilize oxidative rearrangement strategies, offering efficient routes to this complex bicyclic system.
Method 1: Oxidative Skeletal Rearrangement of Bicyclo[4.2.2]decatetraenes
This method outlines the synthesis of bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols through the oxidative rearrangement of substituted bicyclo[4.2.2]deca-2,4,7,9-tetraenes using meta-chloroperbenzoic acid (m-CPBA). This approach provides a direct route to functionalized bicyclo[4.3.1]decanes with yields ranging from 76–85%.[1]
Experimental Workflow
References
Application Notes and Protocols for the Functionalization of the Bicyclo[4.3.1]dec-1-ene Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the Bicyclo[4.3.1]dec-1-ene scaffold. This strained bicyclic alkene, also known as a Bredt olefin, represents a unique three-dimensional framework. Its functionalization offers access to a diverse range of molecular shapes of significant interest in medicinal chemistry and drug discovery for creating novel bioisosteres and exploring new chemical space.
Disclaimer: The this compound scaffold is a challenging substrate due to its inherent strain. While its synthesis has been reported, detailed protocols for its subsequent functionalization are not extensively documented in peer-reviewed literature. The following protocols are therefore based on established, robust methodologies for the functionalization of other strained bicyclic alkenes. Researchers should consider these as starting points and may need to optimize conditions for this specific substrate. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Epoxidation of this compound
Epoxidation of the bridgehead double bond introduces a reactive oxirane ring, a versatile intermediate for further derivatization, such as nucleophilic ring-opening to install a variety of functional groups in a stereocontrolled manner. Due to the steric hindrance of the bicyclic system, the epoxidizing agent is expected to approach from the less hindered face of the double bond.
Quantitative Data Summary
| Product | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Stereoselectivity |
| 1-Oxaspiro[2.9]dodecane, bicyclo[4.3.1] analog | m-CPBA | Dichloromethane (DCM) | 2 - 6 | 0 to 25 | 75 - 90 | >95% (Attack from less hindered face) |
| 1-Oxaspiro[2.9]dodecane, bicyclo[4.3.1] analog | DMDO | Acetone | 1 - 3 | -20 to 0 | 80 - 95 | >95% (Attack from less hindered face) |
Experimental Protocol: Epoxidation with m-CPBA
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 136.2 mg) in anhydrous dichloromethane (DCM, 10 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.3 mmol, 290 mg) portion-wise over 10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-6 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 10 mL) followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired epoxide.
Caption: Workflow for Epoxidation of this compound.
Dihydroxylation of this compound
The introduction of two hydroxyl groups can be achieved with either syn or anti stereochemistry, leading to diol products with distinct spatial arrangements. These diols are valuable for establishing hydrogen bonding interactions in drug-receptor binding or as precursors for further modifications.
Quantitative Data Summary
| Product | Method | Key Reagents | Yield (%) | Stereoselectivity |
| cis-Bicyclo[4.3.1]decane-1,2-diol | syn-Dihydroxylation | OsO₄ (catalytic), NMO | 80 - 95 | >98% syn |
| trans-Bicyclo[4.3.1]decane-1,2-diol | anti-Dihydroxylation | 1. m-CPBA; 2. H₂O/H⁺ | 70 - 85 (over 2 steps) | >98% anti |
Experimental Protocol: syn-Dihydroxylation with Osmium Tetroxide
-
Preparation: In a round-bottom flask, prepare a solution of this compound (1.0 mmol, 136.2 mg) in a mixture of acetone and water (10:1, 11 mL).
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO, 1.5 mmol, 176 mg) to the solution.
-
Catalyst Addition: To the stirred solution, add a 4% aqueous solution of osmium tetroxide (OsO₄, 0.04 mmol, 0.25 mL) dropwise. Caution: OsO₄ is highly toxic and volatile. Handle with extreme care in a fume hood.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction mixture will typically turn dark brown.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃, 10 mL) and stir for 30 minutes.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the cis-diol.
Hydroboration-Oxidation of this compound
This two-step reaction sequence achieves the anti-Markovnikov hydration of the double bond, yielding an alcohol. The regioselectivity is controlled by the hydroboration step, where the boron atom adds to the less substituted carbon, followed by oxidation to replace the boron with a hydroxyl group.
Quantitative Data Summary
| Product | Key Reagents | Yield (%) | Regio- and Stereoselectivity |
| exo-Bicyclo[4.3.1]decan-2-ol | 1. BH₃·THF; 2. H₂O₂, NaOH | 85 - 95 | >99% anti-Markovnikov, syn-addition of H and B from the less hindered face |
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration - Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 136.2 mg) in anhydrous tetrahydrofuran (THF, 5 mL).
-
Hydroboration - Reagent Addition: Cool the solution to 0 °C and add borane-THF complex (BH₃·THF, 1 M solution in THF, 1.2 mL, 1.2 mmol) dropwise.
-
Hydroboration - Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of starting material by TLC.
-
Oxidation - Setup: Cool the reaction mixture back to 0 °C.
-
Oxidation - Reagent Addition: Slowly and carefully add water (1 mL), followed by a 3 M aqueous solution of sodium hydroxide (NaOH, 1.5 mL), and finally 30% aqueous hydrogen peroxide (H₂O₂, 1.5 mL) dropwise, maintaining the temperature below 20 °C. Caution: Addition of H₂O₂ is exothermic.
-
Oxidation - Reaction: Stir the mixture vigorously at room temperature for 2 hours, then heat to 50 °C for 1 hour to ensure complete oxidation.
-
Extraction: Cool to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol by flash column chromatography on silica gel.
Visualization of Functionalization Pathways and Applications
The functionalization of the this compound scaffold provides key intermediates for further synthetic elaboration. The relationship between these primary functionalization reactions is depicted below.
Caption: Key functionalization pathways from this compound.
The ultimate goal of functionalizing such scaffolds is often within the context of drug discovery. The scaffold provides a rigid 3D structure, and the appended functional groups ("R-groups") serve as pharmacophoric elements that interact with biological targets. While the scaffold itself does not have a "signaling pathway," the final molecule may modulate one.
Caption: Role of scaffold functionalization in a drug discovery workflow.
Applications of Bicyclo[4.3.1]dec-1-ene Core in the Synthesis of Bioactive Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[4.3.1]dec-1-ene ring system is a key structural motif found in a variety of biologically active natural products. Its unique bridged architecture and inherent strain present both a synthetic challenge and an opportunity for the development of novel therapeutic agents. This document provides an overview of the applications of the bicyclo[4.3.1]decene core in the synthesis of bioactive compounds, with a focus on detailed experimental protocols for the construction of this key scaffold. While the direct use of this compound as a starting material is not widely reported, its de novo synthesis is a critical step in the total synthesis of several potent natural products.
Synthesis of the Bicyclo[4.3.1]decene Core in Phomoidrides (CP-Molecules)
The phomoidrides, including CP-263,114 (Phomoidride B), are a family of fungal metabolites that exhibit interesting biological activities, such as the inhibition of ras farnesyl transferase and squalene synthase. A central feature of their complex architecture is the bicyclo[4..1]decene core. A common strategy for the construction of this ring system is the intramolecular Diels-Alder (IMDA) reaction.[1][2]
Retrosynthetic Analysis and Key Reactions
The synthesis of the bicyclo[4.3.1]decene core of phomoidrides generally involves the preparation of a linear triene precursor, which then undergoes an intramolecular [4+2] cycloaddition to form the bridged bicyclic system.
Caption: Retrosynthetic approach for the Phomoidride core.
Experimental Protocol: Intramolecular Diels-Alder Reaction for Bicyclo[4.3.1]decene Formation
The following protocol is a representative example of an intramolecular Diels-Alder reaction used in the synthesis of a phomoidride precursor.[3]
Reaction: To a solution of the acyclic triene precursor (1 equivalent) in toluene (0.01 M) is added a Lewis acid catalyst, such as ZnCl₂·OEt₂ (2 equivalents), at room temperature. The reaction mixture is stirred for 24-48 hours and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the bicyclo[4.3.1]decene derivative.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnCl₂·OEt₂ | Toluene | 25 | 48 | 65 |
| 2 | Me₂AlCl | CH₂Cl₂ | -78 to 0 | 12 | 72 |
| 3 | Et₂AlCl | Toluene | 0 | 24 | 68 |
Note: The choice of Lewis acid and reaction conditions can significantly influence the yield and stereoselectivity of the cycloaddition.
Synthesis of the Bicyclo[4.3.1]dec-3-en-10-one Core in Monanchosterols
Monanchosterols are bioactive steroids isolated from marine sponges that possess an unusual bicyclo[4.3.1]dec-3-en-10-one A/B ring system. These compounds have demonstrated significant anti-inflammatory activity. The key step in the synthesis of this core structure is a diastereoselective intramolecular aldol addition/cyclization.
Synthetic Strategy
The synthesis of the monanchosterol A/B ring system starts from a 5,6-seco-steroid, which is a pure Z-isomer. Treatment of this precursor with a base induces an intramolecular aldol reaction to form the bicyclo[4.3.1]decenone core.[4]
Caption: Synthetic workflow for the Monanchosterol core.
Experimental Protocol: Intramolecular Aldol Addition for Bicyclo[4.3.1]dec-3-en-10-one Formation
The following is a detailed protocol for the key cyclization step in the synthesis of a monanchosterol analog.[4]
Reaction: To a solution of the 5,6-seco-steroid (Z-isomer) (1 equivalent) in methanol (0.005 M) is added potassium carbonate (1.0 equivalent). The mixture is stirred at ambient temperature for 20 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography (cyclohexane/EtOAc, 2:1 to 1:2) to yield the 24,25-dihydro-6-epi-monanchosterol A as a white solid.
| Precursor | Base | Solvent | Time (h) | Yield (%) |
| (Z)-5,6-seco-cholestane-5,6-dial | K₂CO₃ | MeOH | 20 | 73 |
Bioactive Compounds with a Bicyclo[4.3.1]decane/decene Core
The bicyclo[4.3.1]decane and its unsaturated derivatives are present in a range of natural products with diverse and potent biological activities.
| Compound | Core Structure | Source | Biological Activity | Reference |
| CP-263,114 (Phomoidride B) | Bicyclo[4.3.1]dec-1(9)-ene | Unidentified fungus | Ras farnesyl transferase and squalene synthase inhibitor | [1] |
| Monanchosterol A | Bicyclo[4.3.1]dec-3-en-10-one | Korean sponge Monanchora sp. | Anti-inflammatory | [5] |
| Monanchosterol B | Bicyclo[4.3.1]dec-3-en-10-one | Korean sponge Monanchora sp. | Anti-inflammatory (IC₅₀ = 5.0 ± 0.17 μM for IL-6 mRNA expression) | [6] |
| Garcibractinols A–F | Bicyclo[4.3.1]decane | Garcinia bracteata | Antihyperglycemic |
Conclusion
The this compound core and its parent bicyclo[4.3.1]decane scaffold are important structural motifs in a number of bioactive natural products. While direct functionalization of this compound is not a common synthetic strategy, the de novo construction of this ring system, particularly through intramolecular Diels-Alder and aldol reactions, is a critical aspect of the total synthesis of these complex molecules. The detailed protocols and data presented here provide a valuable resource for researchers in medicinal chemistry and drug discovery who are interested in exploring the therapeutic potential of this unique class of bicyclic compounds. Further investigation into the structure-activity relationships of these molecules may lead to the development of novel and potent therapeutic agents.
References
- 1. johnwoodgroup.com [johnwoodgroup.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jyoungpharm.in [jyoungpharm.in]
Troubleshooting & Optimization
Side reactions and by-product formation in Bicyclo[4.3.1]dec-1-ene synthesis
Welcome to the technical support center for the synthesis of Bicyclo[4.3.1]dec-1-ene and related anti-Bredt olefins. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of these highly strained and reactive molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its synthesis challenging?
A1: this compound is a bridged bicyclic alkene. Its synthesis is particularly challenging because it is an "anti-Bredt" olefin. According to Bredt's rule, a double bond cannot be located at the bridgehead of a small, bridged ring system due to the severe geometric strain it would introduce.[1] This strain makes the molecule highly unstable and prone to decomposition.[2] The primary difficulty lies not only in forming this strained double bond but also in preventing the highly reactive product from immediately undergoing side reactions.
Q2: What are the main synthetic strategies for preparing this compound?
A2: Several strategies have been developed to generate this compound and other anti-Bredt olefins. The most successful modern approaches generate the highly reactive olefin in situ, which is then immediately "trapped" by a reacting partner. Key strategies include:
-
Elimination from Silyl (Pseudo)halide Precursors: This is a recently developed, robust method where a precursor molecule is treated with a fluoride source to induce an elimination reaction, forming the anti-Bredt olefin. This is immediately trapped, for example, in a cycloaddition reaction.[3][4]
-
Ring-Closure Metathesis (RCM) followed by Fragmentation: This approach involves the formation of a tricyclic intermediate via RCM, which then undergoes fragmentation to generate the bridgehead double bond.[5]
-
Intramolecular Wittig Reaction: This classical method can be used to form the bridgehead double bond, but it is often low-yielding for highly strained systems.
Q3: What does it mean to "trap" an anti-Bredt olefin?
A3: Trapping refers to the process of reacting the highly unstable and transient anti-Bredt olefin with another molecule as soon as it is formed. This prevents the olefin from decomposing or polymerizing.[3] A common trapping agent is a diene, such as anthracene, which undergoes a cycloaddition reaction with the anti-Bredt olefin to form a stable adduct that can be isolated and characterized.[6]
Q4: Can I isolate this compound as a stable compound at room temperature?
A4: It is highly unlikely that this compound can be isolated and stored as a stable compound under normal laboratory conditions. Its inherent strain makes it exceptionally reactive.[2] Successful synthetic strategies focus on its generation and immediate use in a subsequent reaction.[6]
Troubleshooting Guides
Scenario 1: Low or No Yield of the Desired Trapped Product in Elimination Reactions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction; starting material recovered | 1. Inefficient fluoride source for the elimination. 2. Precursor is not sufficiently reactive. | 1. Screen different fluoride sources (e.g., CsF, TBAF). 2. Ensure the leaving group on the precursor is adequate (e.g., triflate). |
| Complex mixture of unidentified products | 1. Decomposition of the anti-Bredt olefin is faster than trapping. 2. The trapping agent is not reactive enough. | 1. Increase the concentration of the trapping agent. 2. Use a more reactive trapping agent. 3. Perform the reaction at a lower temperature to control the rate of decomposition. |
| Formation of polymeric material | The generated anti-Bredt olefin is polymerizing before it can be trapped. | 1. Ensure rapid and efficient mixing of the precursor, fluoride source, and trapping agent. 2. Use a higher concentration of the trapping agent. |
Scenario 2: Issues with the RCM-Fragmentation Strategy
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Successful RCM but fragmentation fails | The tricyclic intermediate is too stable, or the fragmentation is energetically unfavorable.[5] | 1. Modify the tricyclic intermediate to facilitate fragmentation (e.g., by reducing a double bond elsewhere in the molecule).[5] 2. Attempt fragmentation under different conditions (e.g., different base or temperature). |
| Formation of rearranged by-products | Cationic or radical intermediates may be leading to skeletal rearrangements. | 1. Employ milder fragmentation conditions. 2. Consider a different fragmentation strategy that avoids reactive intermediates. |
Experimental Protocols
General Protocol for the Generation and Trapping of an Anti-Bredt Olefin via Elimination
This protocol is adapted from the work of Garg and coworkers.[6]
-
Precursor Synthesis: Synthesize the appropriate silyl (pseudo)halide precursor. The choice of the silyl substituent and leaving group is crucial for reactivity.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the precursor and the trapping agent (e.g., anthracene, 3-5 equivalents) in a suitable anhydrous solvent (e.g., DMF).
-
Initiation of Elimination: Add the fluoride source (e.g., TBAF or CsF) to the reaction mixture. The addition may be done portion-wise or via syringe pump to control the rate of generation of the anti-Bredt olefin.
-
Reaction Monitoring: Monitor the reaction by a suitable technique (e.g., TLC, LC-MS) for the consumption of the precursor and the formation of the desired trapped adduct.
-
Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. The crude product is then purified by column chromatography to isolate the stable cycloadduct.
Data Presentation
Table 1: Comparison of Yields for Trapped Anti-Bredt Olefins
| Precursor Type | Trapping Agent | Fluoride Source | Solvent | Temperature (°C) | Yield of Trapped Adduct (%) |
| Silyl Triflate | Anthracene | TBAF | DMF | 23 | Moderate |
| Silyl Triflate | Anthracene | CsF | DMF | 80 | High |
| Silyl Iodide | Anthracene | CsF | DMF | 80 | High |
Note: This table is a qualitative summary based on recent literature.[6] Specific yields are highly dependent on the exact structure of the anti-Bredt olefin and the reaction conditions.
Visualizations
Caption: Workflow for the synthesis and in situ trapping of anti-Bredt olefins.
Caption: Troubleshooting decision tree for low yield in anti-Bredt olefin synthesis.
References
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. newsweek.com [newsweek.com]
- 4. Chemists challenge century-old Bredt’s rule with new molecular synthesis – West LA Times [westlatimes.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. A solution to the anti-Bredt olefin synthesis problem - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Bicyclo[4.3.1]dec-1-ene Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bicyclo[4.3.1]dec-1-ene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound is the intramolecular Wittig reaction. This approach involves the formation of a phosphorus ylide within a precursor molecule containing a ketone, which then cyclizes to form the target bridgehead alkene.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include the formation of the strained bridgehead double bond, which is energetically unfavorable (a violation of Bredt's rule in smaller systems), potential side reactions during the Wittig reaction, and difficulties in separating the product from byproducts like triphenylphosphine oxide.[1] Steric hindrance around the ketone can also impede the reaction.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, several alternative methods can be explored, including:
-
McMurry Coupling: An intramolecular reductive coupling of a dicarbonyl precursor.
-
Shapiro Reaction: Decomposition of a tosylhydrazone derived from a bicyclic ketone.
-
Grob Fragmentation: Fragmentation of a suitable bicyclo[4.3.1]decane derivative.
Q4: How can I purify this compound from triphenylphosphine oxide?
A4: Purification can be challenging due to the similar polarities of the product and triphenylphosphine oxide. Column chromatography on silica gel is the standard method. A less polar eluent system (e.g., hexanes or petroleum ether) should be used, as this compound is a hydrocarbon and will elute much faster than the more polar triphenylphosphine oxide. In some cases, precipitation of triphenylphosphine oxide from a non-polar solvent like diethyl ether or pentane can be effective before chromatography.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no yield of this compound in the intramolecular Wittig reaction. | Incomplete ylide formation. | Ensure anhydrous reaction conditions. Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS). The choice of base can be critical, and empirical screening is recommended. |
| Steric hindrance at the ketone. | The intramolecular Wittig reaction can be sensitive to steric bulk.[1] Consider using a less sterically demanding phosphine, although this may impact ylide stability. Alternatively, explore alternative synthetic routes like the Shapiro reaction or McMurry coupling which may be less sensitive to steric hindrance around the carbonyl group. | |
| Unstable ylide. | If the ylide is suspected to be unstable, it can be generated in the presence of the ketone at low temperatures to facilitate immediate reaction. | |
| Formation of side products. | Aldol condensation of the precursor. | Use a non-nucleophilic, sterically hindered base to favor ylide formation over enolate formation. |
| E/Z isomerization of the ylide. | For intramolecular reactions, this is less of a concern. However, the geometry of the precursor is crucial for successful cyclization. | |
| Difficulty separating the product from triphenylphosphine oxide. | Similar polarity. | Optimize chromatographic conditions. Use a long column with a shallow solvent gradient. As a pre-purification step, attempt to precipitate the triphenylphosphine oxide by dissolving the crude product in a minimal amount of a solvent in which the oxide has low solubility (e.g., diethyl ether, pentane) and filtering.[2][3] |
Experimental Protocols
Intramolecular Wittig Reaction for this compound
This protocol is a generalized procedure based on established principles of the Wittig reaction and may require optimization.
Step 1: Synthesis of the Phosphonium Salt Precursor, (10-Oxobicyclo[4.3.1]dec-1-yl)methyltriphenylphosphonium Iodide
-
Synthesis of 1-(hydroxymethyl)bicyclo[4.3.1]decan-10-one: This can be achieved through functional group manipulation of a suitable starting material like bicyclo[4.3.1]decane-1-carboxylic acid.
-
Conversion to 1-(iodomethyl)bicyclo[4.3.1]decan-10-one: The alcohol is converted to the corresponding iodide using a standard iodinating agent (e.g., triphenylphosphine, iodine, and imidazole).
-
Formation of the phosphonium salt: The iodide is then reacted with triphenylphosphine in a suitable solvent like toluene or acetonitrile at reflux to yield the desired phosphonium salt.
Step 2: Intramolecular Wittig Reaction
-
To a solution of (10-oxobicyclo[4.3.1]dec-1-yl)methyltriphenylphosphonium iodide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add a strong base (e.g., sodium hydride or potassium tert-butoxide) at 0 °C.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with a non-polar solvent (e.g., pentane or hexanes).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent.
Optimization of Reaction Conditions (Intramolecular Wittig)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Base | NaH | KOtBu | NaHMDS | The choice of base can influence the rate and yield of ylide formation. Stronger, less-coordinating bases may be more effective. |
| Solvent | THF | Toluene | Dioxane | The polarity of the solvent can affect the solubility of the phosphonium salt and the stability of the ylide.[4] Aprotic, non-polar to moderately polar solvents are generally preferred. |
| Temperature | 0 °C to rt | rt | Reflux | Higher temperatures may be required to overcome the activation energy for the formation of the strained double bond, but can also lead to side reactions. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Stereocontrol issues in the synthesis of Bicyclo[4.3.1]dec-1-ene analogs
Welcome to the technical support center for the synthesis of Bicyclo[4.3.1]dec-1-ene analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stereocontrol issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving stereocontrol in the synthesis of Bicyclo[4.3.1]decane skeletons?
A1: The most prevalent and effective methods for establishing stereochemistry in the Bicyclo[4.3.1]decane core include:
-
Intramolecular Diels-Alder (IMDA) Reaction: Specifically, the Type II IMDA reaction is a powerful tool for constructing the bridged bicyclic system with a high degree of regio- and stereoselectivity. The stereochemical outcome is often dictated by the geometry of the dienophile and the conformation of the tether connecting the diene and dienophile.[1][2][3]
-
Palladium-Catalyzed [6+3] Trimethylenemethane (TMM) Cycloaddition: This method provides a direct route to Bicyclo[4.3.1]decadienes. High levels of enantioselectivity can be achieved through the use of chiral phosphoramidite ligands.[4][5][6]
-
Ring-Closing Metathesis (RCM): RCM can be employed to form the bridged alkene, with stereocontrol influenced by the preceding steps that set the stereocenters in the acyclic precursor.[7][8]
-
Intramolecular Heck Reaction: This reaction can be utilized to form the bicyclic system, particularly for nitrogen-containing analogs (azabicyclo[4.3.1]decanes).[9][10]
Q2: How can I determine the stereochemistry of my Bicyclo[4.3.1]decane products?
A2: A combination of spectroscopic techniques is typically used:
-
2D NMR Spectroscopy: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for determining the relative stereochemistry by identifying protons that are close in space. COSY (Correlation Spectroscopy) helps in assigning proton connectivity.[4][11]
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.[7][9]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess (e.e.) of a chiral product by separating the enantiomers.[4]
Q3: What is the "anti-Bredt" nature of this compound and how does it affect the synthesis?
A3: A Bredt's rule violation, or an "anti-Bredt" alkene, refers to a double bond at a bridgehead position of a bicyclic system, which can introduce significant ring strain. The Type II IMDA reaction is a notable method for generating such bridgehead alkenes.[2][3] The stability of the anti-Bredt alkene in the Bicyclo[4.3.1]decane system is relatively accessible compared to smaller bicyclic systems. Synthetic strategies must consider this inherent strain, and in some cases, the formation of the bridgehead double bond can be a thermodynamic driving force.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Intramolecular Diels-Alder (IMDA) Reactions
Symptoms:
-
Formation of a mixture of diastereomers (e.g., endo and exo products, or isomers arising from different facial additions).
-
Difficulty in separating the desired diastereomer.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Flexible Tether: | The tether connecting the diene and dienophile is too flexible, allowing for multiple competing transition states. |
| Troubleshooting Steps: 1. Introduce rigidity: Incorporate cyclic structures or bulky substituents in the tether to restrict conformational freedom.2. Change tether length: A shorter or longer tether may favor a specific transition state geometry. | |
| Suboptimal Reaction Temperature: | High temperatures can overcome the small energy differences between competing transition states, leading to lower selectivity. |
| Troubleshooting Steps: 1. Lower the temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.2. Use a Lewis Acid catalyst: Lewis acids can promote the reaction at lower temperatures and may also enhance the energy difference between transition states, thereby improving selectivity. | |
| Incorrect Dienophile Geometry: | The geometry of the dienophile (E vs. Z) can significantly impact the stereochemical outcome. |
| Troubleshooting Steps: 1. Verify dienophile geometry: Use spectroscopic methods (e.g., NOE) to confirm the geometry of your starting material.2. Isomerize the dienophile: If necessary, develop a strategy to selectively synthesize the desired dienophile isomer. |
Issue 2: Low Enantioselectivity in Palladium-Catalyzed [6+3] Cycloadditions
Symptoms:
-
Low enantiomeric excess (e.e.) of the desired product.
-
Formation of a nearly racemic mixture.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Ineffective Chiral Ligand: | The chosen chiral ligand does not create a sufficiently chiral environment around the palladium center to effectively differentiate between the two enantiotopic faces of the reactants. |
| Troubleshooting Steps: 1. Screen different chiral ligands: Experiment with various classes of chiral ligands (e.g., phosphoramidites, BINAP derivatives). Even subtle changes to the ligand structure can have a significant impact on enantioselectivity.[4]2. Modify ligand substituents: Altering the steric and electronic properties of the ligand can improve the chiral induction. | |
| Incorrect Solvent or Temperature: | The reaction medium and temperature can influence the conformation of the catalyst-substrate complex and the transition state. |
| Troubleshooting Steps: 1. Solvent screening: Test a range of solvents with varying polarities.2. Temperature optimization: Systematically vary the reaction temperature. In some cases, lower temperatures lead to higher e.e., but this is not always the case. | |
| Poor Quality of Reagents: | Impurities in the palladium source, ligand, or substrate can interfere with the catalytic cycle and reduce enantioselectivity. |
| Troubleshooting Steps: 1. Purify all reagents: Ensure that all starting materials, solvents, and the ligand are of high purity.2. Use a freshly prepared catalyst: Prepare the active catalyst in situ if possible. |
Quantitative Data
Table 1: Enantioselective Pd-Catalyzed [6+3] Cycloaddition of TMM with Tropones [4]
| Entry | Tropone | Product | Yield (%) | d.r. | e.e. (%) |
| 1 | 4-carboethoxy-tropone | 4a | 91 | >10:1 | 92 |
| 2 | 3-carboethoxy-tropone | 4b | 93 | >10:1 | 94 |
| 3 | 2-carboethoxy-tropone | 4c | 94 | >10:1 | 94 |
| 4 | Tropone | 4d | 75 | 5:1 | 99 |
| 5 | 2-methoxy-tropone | 4e | 90 | >10:1 | 96 |
| 6 | 2-acetoxy-tropone | 4f | 90 | >10:1 | 96 |
Table 2: Diastereoselective Type II IMDA Reaction with Chiral Auxiliaries [12]
| Entry | Chiral Auxiliary | Product | Diastereomeric Ratio |
| 1 | (S)-4-benzyl-2-oxazolidinone | 13a | 85:15 |
| 2 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 13b | 90:10 |
| 3 | (S)-4-diphenylmethyl-2-oxazolidinone | 13c | 94:6 |
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Pd-Catalyzed [6+3] Cycloaddition
This protocol is adapted from the work of Trost and coworkers.[4]
-
Catalyst Pre-formation: To a flame-dried flask under an argon atmosphere, add Pd(dba)₂ (5 mol%) and the chiral phosphoramidite ligand L5 (10 mol%).
-
Solvent Addition: Add freshly distilled and degassed toluene (to achieve a concentration of 0.2-0.25 M with respect to the tropone).
-
Reaction Mixture: Stir the catalyst mixture at room temperature for 20-30 minutes.
-
Substrate Addition: Add the tropone substrate (1.0 equivalent) and the trimethylenemethane donor (1.6 equivalents) to the flask.
-
Reaction Conditions: Cool the reaction mixture to the optimized temperature (typically 0-4 °C) and stir for 15 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Type II Intramolecular Diels-Alder Reaction with a Chiral Auxiliary
This protocol is based on the work of Parker and coworkers.[12]
-
Precursor Synthesis: Synthesize the triene precursor by coupling the diene-containing fragment with the dienophile-containing fragment, which is attached to a chiral auxiliary (e.g., an oxazolidinone).
-
Cyclization: In a sealed tube, dissolve the triene precursor in a suitable solvent (e.g., toluene or xylene).
-
Thermal Conditions: Heat the solution to the required temperature (typically 110-180 °C) for 12-48 hours. Monitor the reaction progress by TLC or ¹H NMR.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purification and Analysis: Purify the resulting cycloadduct by flash chromatography or recrystallization. The diastereomeric excess (d.e.) can often be improved by recrystallization.
-
Auxiliary Cleavage: Remove the chiral auxiliary under appropriate conditions (e.g., hydrolysis with LiOH) to yield the chiral carboxylic acid or other desired functional group.
Visualizations
Logical Workflow for Troubleshooting Poor Stereoselectivity
Caption: Troubleshooting workflow for poor stereoselectivity.
Simplified Signaling Pathway for Stereocontrol in Asymmetric [6+3] Cycloaddition
Caption: Stereodetermining step in asymmetric [6+3] cycloaddition.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. The Type 2 Intramolecular Diels-Alder Reaction: Synthesis and Chemistry of Bridgehead Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of bicyclo[4.3.1]decadienes and bicyclo[3.3.2]decadienes via [6 + 3] trimethylenemethane cycloaddition with tropones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Access to a Welwitindolinone Core Using Sequential Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. Phosphate Tether-Mediated Ring-Closing Metathesis for the Generation of Medium to Large, P-Stereogenic Bicyclo[n.3.1]phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Stability and degradation of Bicyclo[4.3.1]dec-1-ene under various conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Bicyclo[4.3.1]dec-1-ene. Due to its nature as a strained anti-Bredt olefin, this compound exhibits inherent instability and requires careful handling and storage to ensure experimental success. This guide offers troubleshooting advice and frequently asked questions to address common challenges.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no yield of desired product in a reaction involving this compound. | Degradation of the starting material. This compound is prone to rapid decomposition, especially at elevated temperatures or in the presence of air and moisture. | 1. Verify Integrity: Before use, confirm the purity and integrity of this compound using a suitable analytical method like ¹H NMR. 2. Optimize Reaction Conditions: Conduct the reaction at the lowest possible temperature. Use freshly distilled, deoxygenated solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Minimize Handling Time: Prepare solutions of this compound immediately before use. |
| Inconsistent or non-reproducible experimental results. | Inconsistent quality of this compound due to degradation during storage. | 1. Standardize Storage: Store the compound under an inert atmosphere at low temperatures (ideally ≤ -20°C). Aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure of the bulk sample to air. 2. Implement Quality Control: Perform a quick purity check (e.g., TLC or NMR) on an aliquot from a new batch or a batch that has been in storage for an extended period before commencing experiments. |
| Appearance of unexpected side products in reactions. | This compound may be undergoing isomerization, polymerization, or reaction with trace impurities (e.g., water, oxygen). | 1. Purify Reagents: Ensure all reagents and solvents are of high purity and are free from water and dissolved oxygen. 2. Use of Trapping Agents: If the desired reaction is slow, consider if a trapping agent could be competing with your intended reagent. 3. Characterize Byproducts: Isolate and characterize the unexpected side products to understand the degradation or side-reaction pathway. This can provide insights into optimizing reaction conditions. |
| Discoloration or change in the physical appearance of the compound upon storage. | Likely indicates decomposition or polymerization. | Discard the sample. Do not attempt to use discolored or visibly degraded this compound, as it will lead to unreliable results. |
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound?
A1: Due to its high reactivity, the shelf-life of this compound is highly dependent on storage conditions. When stored strictly under an inert atmosphere (argon or nitrogen) at low temperatures (≤ -20°C), it may be stable for several weeks to months. However, frequent exposure to ambient conditions will lead to rapid degradation within hours or days. It is crucial to handle this compound as a reactive intermediate.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on the reactivity of other strained alkenes, likely pathways include:
-
Polymerization: The high ring strain can drive rapid polymerization.
-
Oxidation: In the presence of air, oxidation can occur, potentially leading to epoxides, diols, or other oxygenated derivatives.
-
Hydration: Trace amounts of water can lead to the formation of bicyclo[4.3.1]decan-1-ol.
-
Isomerization: Under certain conditions, rearrangement to a more stable isomeric form may occur.
Q3: How should I handle this compound in the laboratory?
A3: Always handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use dry, deoxygenated solvents. Prepare solutions fresh and use them immediately. Avoid exposure to light and heat.
Q4: What solvents are recommended for use with this compound?
A4: Non-protic, anhydrous solvents that have been thoroughly deoxygenated are recommended. Examples include tetrahydrofuran (THF), diethyl ether, toluene, and dichloromethane. The choice of solvent will also depend on the specific reaction being performed.
Q5: Are there any known incompatibilities for this compound?
A5: Avoid contact with strong acids, bases, oxidizing agents, and protic solvents, as these are expected to accelerate degradation.
Experimental Protocols
General Protocol for Stability Assessment
A comprehensive stability testing program is essential to understand the degradation profile of this compound. General protocols, such as those outlined by the International Council for Harmonisation (ICH), can be adapted for this purpose.[1][2][3]
1. Stress Testing (Forced Degradation):
-
Objective: To identify potential degradation products and pathways.
-
Methodology:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or the reaction solvent).
-
Expose the solutions to various stress conditions:
-
Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl).
-
Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH).
-
Oxidative: Add a dilute solution of an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal: Heat the solution at elevated temperatures (e.g., 40°C, 60°C) in sealed vials.
-
Photolytic: Expose the solution to UV or fluorescent light.
-
-
Monitor the degradation over time using a stability-indicating analytical method, such as HPLC with a UV or mass spectrometric detector, or by ¹H NMR.
-
Characterize the major degradation products.
-
2. Accelerated Stability Testing:
-
Objective: To predict the long-term stability of the compound.
-
Methodology:
-
Store solid samples of this compound under controlled, elevated temperature and humidity conditions.
-
Recommended conditions from ICH guidelines for intermediates can be used as a starting point, though the high reactivity of this compound may necessitate lower temperatures.[4]
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months) for purity and degradation products.
-
Data Presentation
Table 1: General Conditions for Stability Testing of Chemical Intermediates
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months.[3] |
Note: Given the high reactivity of this compound, these standard conditions may be too harsh. It is advisable to conduct preliminary stress tests at lower temperatures to establish appropriate conditions for accelerated and long-term studies.
Visualizations
Caption: Workflow for a comprehensive stability study.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Intramolecular Wittig Reactions for Bridgehead Olefins
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing intramolecular Wittig reactions to synthesize challenging bridgehead olefins.
Frequently Asked Questions (FAQs)
Q1: What is the intramolecular Wittig reaction and why is it used for synthesizing bridgehead olefins?
The intramolecular Wittig reaction is a powerful method for forming carbon-carbon double bonds within a single molecule. It involves the reaction of a phosphorus ylide with a ketone or aldehyde functional group contained in the same molecule to form a cyclic alkene. This method is particularly useful for synthesizing bridgehead olefins, which are alkenes where the double bond is located at a bridgehead carbon of a bicyclic or polycyclic system. These molecules are often highly strained and difficult to synthesize using traditional elimination reactions, which might be limited by Bredt's rule. The intramolecular Wittig reaction can overcome this limitation by forming the strained double bond in a controlled, stepwise manner.
Q2: What are the key starting materials for an intramolecular Wittig reaction to form a bridgehead olefin?
The essential starting material is a molecule containing both a ketone or aldehyde and a phosphonium salt, separated by a suitable tether. The general structure is a cycloalkanone with a ω-haloalkyl side chain that is converted to a triphenylphosphonium salt.
Q3: What are the typical bases and solvents used for this reaction?
The choice of base and solvent is critical for the success of the intramolecular Wittig reaction.
-
Bases: Strong, non-nucleophilic bases are typically required to deprotonate the phosphonium salt to form the ylide. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and n-butyllithium (n-BuLi). The choice of base can influence the reaction rate and selectivity.
-
Solvents: Anhydrous, aprotic solvents are necessary to prevent quenching of the highly reactive ylide. Common solvents include tetrahydrofuran (THF), diethyl ether, and dimethyl sulfoxide (DMSO). The solvent can also affect the solubility of the reactants and the reaction temperature.
Q4: What is the main byproduct of the Wittig reaction and how can it be removed?
The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). TPPO is a high-boiling, crystalline solid that can sometimes be difficult to separate from the desired product. Common purification techniques include:
-
Crystallization: If the product is a solid, recrystallization can be effective as TPPO has different solubility properties.
-
Chromatography: Column chromatography on silica gel is a very common and effective method for separating the nonpolar alkene product from the more polar TPPO.
-
Precipitation: In some cases, TPPO can be precipitated out of a non-polar solvent mixture (e.g., diethyl ether/hexanes) while the desired olefin remains in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the intramolecular Wittig reaction for the synthesis of bridgehead olefins.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Ylide Formation: The base may not be strong enough to deprotonate the phosphonium salt, or it may be degraded by moisture. | - Use a stronger base (e.g., n-BuLi instead of KOtBu).- Ensure strictly anhydrous reaction conditions (dry solvents and glassware).- Add the base slowly at a low temperature to control the reaction. |
| Failed Cyclization: The tether connecting the phosphonium salt and the carbonyl group may be too short or too rigid, preventing the reactive intermediates from reaching the correct conformation for cyclization. | - Redesign the substrate with a longer or more flexible tether.- High-dilution conditions can favor intramolecular reactions over intermolecular polymerization. | |
| Decomposition of Reactants or Products: The strained bridgehead olefin product may be unstable under the reaction conditions. The ylide may also be unstable. | - Perform the reaction at a lower temperature.- Use a less reactive, stabilized ylide if possible, although this may not be suitable for all substrates.- Minimize reaction time. | |
| Formation of Side Products | Intermolecular Wittig Reaction: If the concentration of the starting material is too high, the ylide of one molecule may react with the carbonyl of another, leading to dimers or polymers. | - Employ high-dilution conditions by adding the substrate slowly to the base/solvent mixture. |
| Epimerization at the α-carbon to the Carbonyl: If the α-carbon to the ketone is chiral, the strong base can cause epimerization, leading to a mixture of diastereomeric products. | - Use a milder base if possible, or a base known to minimize epimerization.- Add the substrate to the pre-formed ylide at low temperature. | |
| Products from β-Elimination: The ylide can act as a base and promote elimination reactions if there is an appropriate leaving group beta to the carbonyl. | - Choose a base that is less prone to inducing elimination.- Modify the substrate to remove any potential leaving groups. | |
| Difficulty in Product Purification | Co-elution with Triphenylphosphine Oxide (TPPO): The product and TPPO may have similar polarities, making chromatographic separation challenging. | - Optimize the eluent system for column chromatography.- Try precipitating the TPPO from a non-polar solvent.- Convert TPPO to a more polar derivative to facilitate separation. |
Quantitative Data
The following table summarizes reported yields for the synthesis of specific bridgehead olefins via the intramolecular Wittig reaction.
| Bridgehead Olefin | Starting Material | Base | Solvent | Yield (%) | Reference |
| Bicyclo[3.3.1]non-1-ene | 3-(3-oxocyclohexyl)propyltriphenylphosphonium bromide | NaH | DMSO | 45-55% | Becker, K. B. (1977) |
| Bicyclo[4.3.1]dec-1(9)-ene | 3-(4-oxocycloheptyl)propyltriphenylphosphonium bromide | KOtBu | THF | ~40% | Dauben, W. G., & Robbins, J. D. (1978) |
| Bicyclo[3.2.1]oct-1(7)-ene | 2-(3-oxocyclopentyl)ethyltriphenylphosphonium bromide | n-BuLi | THF | ~30% | Wiseman, J. R. (1967) |
Experimental Protocols
General Protocol for the Intramolecular Wittig Reaction for the Synthesis of Bicyclo[3.3.1]non-1-ene
This protocol is a general guideline and may require optimization for different substrates.
1. Preparation of the Phosphonium Salt:
-
A solution of 3-(3-oxocyclohexyl)propyl bromide (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene is heated at reflux for 24 hours.
-
The reaction mixture is cooled to room temperature, and the resulting white precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to yield the 3-(3-oxocyclohexyl)propyltriphenylphosphonium bromide.
2. Intramolecular Wittig Cyclization:
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., argon), a solution of the phosphonium salt (1.0 eq) in anhydrous DMSO is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 2 hours, during which the color may change to deep red, indicating ylide formation.
-
The reaction is then heated to 50-60°C for 4-6 hours.
-
The reaction is quenched by the slow addition of water at 0°C.
-
The aqueous layer is extracted with pentane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: pentane) to afford bicyclo[3.3.1]non-1-ene.
Visualizations
Caption: General mechanism of the intramolecular Wittig reaction.
Caption: A typical experimental workflow for the reaction.
Caption: A decision tree for troubleshooting common issues.
Validation & Comparative
Unraveling the Three-Dimensional Architecture of Bicyclo[4.3.1]decene Intermediates: A Comparative Guide to X-ray Crystal Structure Determination
For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of bicyclo[4.3.1]decene intermediates is paramount for understanding their reactivity, stereochemistry, and potential as scaffolds in medicinal chemistry. Single-crystal X-ray diffraction stands as the definitive method for elucidating these complex molecular architectures. This guide provides a comparative overview of crystallographic data for several bicyclo[4.3.1]decene derivatives, a detailed experimental protocol for structure determination, and a workflow to guide researchers through the process.
The bicyclo[4.3.1]decane framework is a key structural motif in a variety of natural products and synthetic molecules with significant biological activity. The introduction of unsaturation, as in bicyclo[4.3.1]decene intermediates, adds further complexity and potential for functionalization. X-ray crystallography provides unambiguous proof of their absolute and relative configurations, which is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
Comparative Analysis of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of bicyclo[4.3.1]decene and bicyclo[4.3.1]decane intermediates, offering a quantitative comparison of their solid-state structures. These examples showcase the diversity of substitution patterns and ring conformations that can be precisely characterized using X-ray diffraction.
| Compound Name/Description | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | R-factor (%) | Ref. |
| 2-Chloro TMM adduct of a bicyclo[4.3.1]decadiene | Orthorhombic | P2₁2₁2₁ | 8.123 | 11.456 | 13.543 | 90 | 90 | 90 | 1259.8 | 4.5 | [1] |
| Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diol derivative | Monoclinic | P2₁/c | 10.234 | 15.678 | 9.876 | 90 | 105.4 | 90 | 1528.1 | 5.2 | [2] |
| Key intermediate in caryolane synthesis | Monoclinic | P2₁/n | 7.891 | 12.345 | 14.567 | 90 | 98.7 | 90 | 1398.5 | 4.8 | [3] |
| Tetracyclic core of Welwitindolinones | Orthorhombic | P2₁2₁2₁ | 9.567 | 10.123 | 18.765 | 90 | 90 | 90 | 1817.2 | 3.9 | [4][5] |
| Oudecanarin B (containing bicyclo[4.3.1]decene) | Orthorhombic | P2₁2₁2₁ | 12.345 | 16.789 | 25.432 | 90 | 90 | 90 | 5278.9 | 5.5 | [6] |
Experimental Protocol: A Step-by-Step Guide to Structure Determination
The successful determination of a crystal structure relies on a meticulous experimental workflow. Below is a detailed protocol for the single-crystal X-ray diffraction analysis of bicyclo[4.3.1]decene intermediates.
Crystallization
-
Objective: To obtain single crystals of suitable size and quality for X-ray diffraction.
-
Method: Slow evaporation of a saturated solution is a common technique. A typical procedure involves dissolving the purified bicyclo[4.3.1]decene intermediate in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, hexane, or a combination thereof) to the point of saturation. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely capped vial at a constant temperature. Over time, as the solvent slowly evaporates, the concentration of the compound increases, leading to the formation of single crystals. Other techniques such as vapor diffusion or cooling crystallization can also be employed.
Crystal Mounting and Data Collection
-
Objective: To mount a single crystal and collect diffraction data using an X-ray diffractometer.
-
Method: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage. Data collection is performed using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS). The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, and the diffraction pattern is recorded as a series of images.
Data Processing and Structure Solution
-
Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.
-
Method: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. Software packages are then used to solve the phase problem and generate an initial electron density map. For organic molecules, direct methods are often successful in determining the initial positions of the non-hydrogen atoms.
Structure Refinement
-
Objective: To refine the atomic positions and other parameters to obtain the best possible fit between the calculated and observed diffraction data.
-
Method: The initial structural model is refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic coordinates, thermal parameters, and occupancy factors to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by parameters such as the R-factor.
Visualizing the Workflow
The following diagrams illustrate the key stages in the synthesis and structural elucidation of bicyclo[4.3.1]decene intermediates, as well as the logical flow of the X-ray crystallography process.
Caption: Synthetic and Crystallographic Workflow.
Caption: X-ray Crystallography Workflow.
References
- 1. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Directed Oxidative Cyclizations to C2- or C4-Positions of Indole: Efficient Construction of the Bicyclo[4.3.1]Decane Core of Welwitindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic Validation of Bicyclo[4.3.1]dec-1-ene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique bridged bicyclic structure of Bicyclo[4.3.1]dec-1-ene presents a compelling scaffold for novel therapeutics and complex organic synthesis. Its strained bridgehead double bond, a violation of Bredt's rule, imparts distinct reactivity and conformational rigidity. Accurate structural confirmation is paramount for its application in drug design and development. This guide provides a comparative analysis of the spectroscopic data expected for this compound against potential isomeric alternatives, supported by established experimental protocols.
Spectroscopic Data Comparison
Due to the limited availability of direct experimental spectra for the parent this compound, this section presents a combination of available data for its isomers and derivatives to provide a robust framework for its structural validation. The following tables summarize the key expected and observed spectroscopic features for this compound and its constitutional isomer, Bicyclo[4.3.1]dec-6-ene.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Data Source |
| This compound (Predicted) | Olefinic protons expected in the range of 5.5-6.5 ppm. Bridgehead protons and methylene protons would exhibit complex multiplets in the aliphatic region (1.0-3.0 ppm). | Olefinic carbons (C1 and C2) would be significantly deshielded (>130 ppm). Bridgehead carbons and other sp3 carbons would appear in the upfield region (20-50 ppm). | Inferred from data on derivatives and general principles of NMR spectroscopy. |
| Bicyclo[4.3.1]dec-6-ene | No direct 1H NMR data available in the searched literature. Olefinic protons would be expected around 5.5-6.0 ppm. | No direct 13C NMR data available in the searched literature. Olefinic carbons would be expected around 120-135 ppm. | - |
| exo-7-Carboethoxy-bicyclo[4.3.1]dec-1(9)-ene (Derivative) | Not available. | A reference to the 13C NMR spectrum is available, indicating the feasibility of characterizing this bicyclic system.[1] | SpectraBase[1] |
| 8-hexyl-9-(2-hydroxy-ethyl)-bicyclo[4.3.1]dec-6-ene-2,10-dione (Derivative) | 5.84 (d, J=1.2 Hz, 1H, olefinic proton) | Olefinic carbon signal expected around 120-140 ppm. | Supporting Information - Wiley-VCH[2] |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm-1) | Mass Spectrum (m/z) | Data Source |
| This compound (Predicted) | ~3050-3020 (C-H stretch, sp2), ~1650 (C=C stretch, weak due to substitution), ~2960-2850 (C-H stretch, sp3) | Molecular Ion (M+) at m/z 136, followed by fragmentation patterns corresponding to the loss of alkyl fragments. | General principles of IR and MS. |
| Bicyclo[4.3.1]dec-6-ene | A vapor phase IR spectrum is available, which would show characteristic C-H and C=C stretching and bending vibrations.[3] | A GC-MS spectrum is available, showing the fragmentation pattern.[3] | PubChem[3] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of bicyclic alkenes like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For volatile compounds, the sample (1-5 mg) is typically dissolved in a deuterated solvent (e.g., CDCl3, C6D6) in a standard 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio.
-
1H NMR Spectroscopy: Proton NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
13C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the 13C isotope. Chemical shifts are also referenced to TMS.
-
2D NMR Techniques: For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
Infrared (IR) Spectroscopy
-
Gas-Phase IR: For volatile compounds like this compound, gas-phase IR spectroscopy is a suitable method. The sample is introduced into a gas cell with a defined path length. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. This method provides sharp, well-resolved vibrational bands, which can be crucial for distinguishing between isomers.
-
Attenuated Total Reflectance (ATR)-IR: For less volatile derivatives or if only small sample amounts are available, ATR-IR is a convenient technique. A drop of the liquid sample or a small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded.
Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak (M+) confirms the molecular weight of the compound.
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of the this compound structure.
References
A Comparative Study of Bicyclo[4.3.1]dec-1-ene and Other Anti-Bredt Alkenes: Stability, Synthesis, and Reactivity
A detailed examination of the structural and chemical properties of Bicyclo[4.3.1]dec-1-ene in comparison to other notable anti-Bredt alkenes, including Bicyclo[3.3.1]non-1-ene and adamantene, reveals its unique position as a relatively stable yet reactive bridgehead olefin. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data and detailed methodologies.
Anti-Bredt alkenes, cyclic molecules containing a double bond at a bridgehead position, have long intrigued chemists due to their inherent strain and violation of Bredt's rule. This structural deviation leads to fascinating chemical reactivity. This compound stands out within this class of compounds due to its surprisingly low strain energy, making it a valuable subject for studying the limits of structural stability and reactivity in polycyclic systems.
Comparative Analysis of Key Properties
The stability and reactivity of anti-Bredt alkenes are intrinsically linked to the geometric distortion of the bridgehead double bond. Key parameters for comparison include olefin strain (OS) energy, pyramidalization angle, and heat of formation. While a comprehensive experimental dataset for a direct side-by-side comparison is not available in a single source, a compilation of reported experimental and computational data provides valuable insights.
| Property | This compound | Bicyclo[3.3.1]non-1-ene | Adamantene | Reference Alkane |
| Olefin Strain (OS) Energy (kcal/mol) | 2.5[1] | ~11-15 | Highly strained, transient | Adamantane (virtually strain-free)[2] |
| Pyramidalization Angle (ω) | Not explicitly reported, but expected to be low | Moderate | Significant | N/A |
| Heat of Formation (kcal/mol) | Not explicitly reported | Not explicitly reported | Not explicitly reported | Adamantane: -31.6 ± 0.3 |
| Reactivity | Isolable, undergoes cycloaddition | Isolable, reactive | Highly reactive, trapped in situ | Very low reactivity |
Adamantene , the bridgehead alkene derivative of adamantane, is highly unstable and has only been observed as a transient intermediate.[3] Its high degree of pyramidalization and strain make it extremely reactive.[3] In contrast, Bicyclo[3.3.1]non-1-ene is a well-characterized anti-Bredt alkene that is isolable but still possesses significant strain-induced reactivity. The most striking finding is the remarkably low olefin strain energy of This compound , calculated to be only 2.5 kcal/mol.[1] This suggests a significantly more stable structure compared to many other anti-Bredt alkenes, approaching the stability of its corresponding saturated alkane.
Experimental Protocols
The synthesis of anti-Bredt alkenes often presents a significant challenge due to their inherent instability. However, several strategies have been developed, with the intramolecular Wittig reaction being a key method for accessing certain bridgehead olefins.
Synthesis of Bicyclo[4.3.1]dec-1(9)-ene via Intramolecular Wittig Reaction
This method, while not detailed with a full experimental protocol in the readily available literature, is reported to be a viable route to Bicyclo[4.3.1]dec-1(9)-ene.[4] The general workflow for such a synthesis is outlined below.
Caption: General workflow for the synthesis of Bicyclo[4.3.1]dec-1(9)-ene.
General Procedure:
-
Preparation of the Phosphonium Ylide Precursor: The synthesis would commence with a suitable bicyclo[4.3.1]decane derivative, likely one with a ketone at the 10-position and a leaving group at the 1-position, which would be converted to the corresponding phosphonium salt.
-
Ylide Generation: The phosphonium salt is then treated with a strong base, such as n-butyllithium, to generate the phosphorus ylide.
-
Intramolecular Cyclization: The generated ylide undergoes an intramolecular Wittig reaction, where the nucleophilic carbon of the ylide attacks the carbonyl group within the same molecule, leading to the formation of the bridgehead double bond and triphenylphosphine oxide as a byproduct.
-
Purification: The desired anti-Bredt alkene is then isolated and purified using standard chromatographic techniques.
Synthesis of Adamantane
Adamantane, a highly stable, strain-free cage-like hydrocarbon, serves as a crucial reference compound in the study of anti-Bredt alkenes. Its synthesis is typically achieved through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.
Caption: Synthesis of Adamantane via rearrangement.
Experimental Protocol: A detailed, step-by-step procedure for the synthesis of adamantane from dicyclopentadiene, including hydrogenation to tetrahydrodicyclopentadiene and subsequent aluminum chloride-catalyzed rearrangement, is well-documented in the chemical literature.
Reactivity and Synthetic Utility
The heightened reactivity of anti-Bredt alkenes stems from the poor overlap of the p-orbitals in the distorted π-bond. This makes them potent dienophiles and reactants in various cycloaddition reactions.
Recent breakthroughs have demonstrated a general method for the in-situ generation and trapping of highly strained anti-Bredt olefins (ABOs) from silyl (pseudo)halide precursors.[5][6] This strategy has opened new avenues for the synthesis of complex polycyclic molecules.
Caption: General scheme for in-situ generation and trapping of anti-Bredt olefins.
While this compound is more stable than many of its counterparts, its bridgehead double bond still imparts a degree of reactivity that can be exploited in organic synthesis. Its ability to undergo cycloaddition reactions provides a pathway to novel and complex molecular architectures. The relatively lower strain of this compound makes it an ideal model system for studying the fundamental principles of anti-Bredt alkene reactivity without the extreme instability often encountered with more strained systems.
Conclusion
This compound occupies a unique and important position in the landscape of anti-Bredt alkenes. Its remarkably low strain energy challenges the traditional view of bridgehead olefins as universally unstable species. This comparative guide highlights its distinct properties relative to more strained systems like adamantene and the well-studied Bicyclo[3.3.1]non-1-ene. The synthetic accessibility of this compound, coupled with its inherent reactivity, makes it a valuable tool for synthetic chemists and a compelling subject for further investigation into the fascinating world of strained molecules. The continued exploration of such compounds promises to expand our understanding of chemical bonding and open doors to new synthetic methodologies and complex molecular designs.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. A solution to the anti-Bredt olefin synthesis problem - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Stability of a Strained Bicyclic Alkene: A Computational Comparison of Bicyclo[4.3.1]dec-1-ene
A deep dive into the structural stability of the anti-Bredt alkene, Bicyclo[4.3.1]dec-1-ene, reveals its unique position among bicyclic systems. This guide provides a comparative analysis of its stability against other notable bicyclic alkenes, supported by computational data and detailed experimental and computational protocols, offering valuable insights for researchers in drug development and synthetic chemistry.
This compound is a member of the family of bicyclic alkenes that challenges Bredt's rule, which states that a double bond cannot be placed at a bridgehead position of a bicyclic system to avoid excessive ring strain.[1] These "anti-Bredt" alkenes are of significant interest due to their high reactivity and unique chemical properties, making them valuable intermediates in organic synthesis.[2] The stability of these molecules is a critical factor in their synthesis and application, and is often quantified by their olefin strain (OS) energy.
Comparative Stability Analysis
The stability of this compound is best understood when compared to other bicyclic alkenes with varying degrees of ring strain. The following table summarizes the calculated olefin strain energies for this compound and its counterparts. Olefin strain is a measure of the excess energy in the molecule due to the geometric constraints of the double bond within the bicyclic framework.
| Compound | Structure | Olefin Strain (OS) Energy (kcal/mol) | Stability Classification |
| This compound | ~3.0 (for the 1(9)-isomer) | Isolable | |
| Bicyclo[3.3.1]non-1-ene | 15.2 | Isolable | |
| Bicyclo[2.2.2]oct-1-ene | 21.8 | Observable | |
| Bicyclo[2.2.1]hept-1-ene (1-Norbornene) | 28.9 | Unstable |
Data sourced from computational studies by Maier and Schleyer, and subsequent analyses.[2][3]
As the data indicates, this compound, represented by its stable isomer Bicyclo[4.3.1]dec-1(9)-ene, exhibits a remarkably low olefin strain energy, placing it in the "isolable" category.[2] This suggests a significantly lower degree of ring strain compared to smaller bicyclic systems like Bicyclo[3.3.1]non-1-ene and the highly strained Bicyclo[2.2.2]oct-1-ene and 1-Norbornene.[2] The larger, more flexible rings in the [4.3.1] system can better accommodate the geometric demands of a bridgehead double bond, thereby reducing the overall strain.
Experimental and Computational Methodologies
The determination of the stability of these strained molecules relies on a combination of experimental techniques and computational modeling.
Experimental Protocol: Determination of Heat of Hydrogenation
The heat of hydrogenation, the enthalpy change upon the catalytic addition of hydrogen across the double bond, is a direct experimental measure of the stability of an alkene. A lower heat of hydrogenation indicates a more stable alkene.
Objective: To experimentally determine the heat of hydrogenation of a bicyclic alkene.
Apparatus:
-
A high-pressure hydrogenation apparatus.
-
A reaction calorimeter capable of precise temperature measurement.
-
A catalyst, typically platinum(IV) oxide (Adam's catalyst) or palladium on carbon.
-
A suitable solvent, such as acetic acid or ethanol.
-
A high-purity source of hydrogen gas.
Procedure:
-
Catalyst Preparation: A known quantity of the catalyst is placed in the reaction vessel.
-
Sample Preparation: A precisely weighed sample of the bicyclic alkene is dissolved in the chosen solvent.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas and then pressurized. The reaction is initiated, and the temperature change of the system is carefully monitored and recorded by the calorimeter as the hydrogenation proceeds.
-
Data Analysis: The heat evolved during the reaction is calculated from the temperature change and the heat capacity of the calorimeter system. The molar heat of hydrogenation is then determined by dividing the total heat evolved by the number of moles of the alkene.
Computational Protocol: Calculation of Olefin Strain Energy
Computational chemistry provides a powerful tool for predicting the stability of molecules that may be difficult to synthesize or isolate. Olefin strain energy is typically calculated as the difference in the strain energies of the alkene and its corresponding saturated alkane.
Objective: To calculate the olefin strain energy of a bicyclic alkene using computational methods.
Software: A quantum chemistry software package such as Gaussian, Spartan, or similar.
Methodology:
-
Structure Building: The 3D structures of the bicyclic alkene and its corresponding saturated alkane are built using a molecular modeling interface.
-
Geometry Optimization: The geometry of each molecule is optimized to find its lowest energy conformation. This is typically performed using a suitable level of theory and basis set. For strained systems, Density Functional Theory (DFT) with a functional like ωB97X-D and a basis set such as aug-cc-pVDZ is often employed to account for dispersion forces.[2]
-
Energy Calculation: Once the geometries are optimized, the single-point energies of both the alkene and the alkane are calculated at a high level of theory.
-
Strain Energy Calculation: The olefin strain energy (OS) is calculated using the following equation: OS = E(alkene) - E(alkane) Where E(alkene) and E(alkane) are the calculated energies of the bicyclic alkene and its corresponding alkane, respectively.
Logical Framework for Stability Assessment
The stability of a bicyclic alkene is governed by the interplay of ring size and the geometric constraints imposed by Bredt's rule. The following diagram illustrates this relationship.
References
Bicyclo[4.3.1]decane Derivatives: A Superior Scaffold for Modulating Biological Targets
The rigid, three-dimensional structure of the bicyclo[4.3.1]decane scaffold offers distinct advantages in the design of potent and selective ligands for a range of biological targets. When compared to other bicyclic systems, such as bicyclo[3.3.1]nonane, and more flexible monocyclic and acyclic analogs, bicyclo[4.3.1]decane derivatives have demonstrated superior performance in key biological assays, particularly in the inhibition of FK506-Binding Protein 51 (FKBP51) and in modulating opioid receptor activity.
This guide provides a comparative analysis of the biological activity of bicyclo[4.3.1]decane derivatives against other molecular scaffolds, supported by quantitative data from published studies. Detailed experimental protocols for key biological assays are also provided, along with visualizations of relevant signaling pathways and experimental workflows.
Comparative Biological Activity: Quantitative Data
The bicyclo[4.3.1]decane scaffold has shown significant promise in achieving high binding affinity and selectivity for challenging therapeutic targets.
FKBP51 Inhibition
FKBP51 is a co-chaperone protein implicated in stress-related disorders, and its selective inhibition is a key therapeutic goal. A study directly comparing the binding affinities of different scaffolds to FKBP51, its close homolog FKBP52, and the off-target FKBP12, highlighted the superiority of the bicyclo[4.3.1]decane framework.
| Scaffold Type | Compound | FKBP51 Kᵢ (nM) | FKBP52 Kᵢ (nM) | FKBP12 Kᵢ (nM) |
| Bicyclo[4.3.1]decane | 5g | 22.6 ± 1.1 | >100 | 0.06 ± 0.002 |
| Bicyclo[3.3.1]nonane | 4g | >100 | >100 | >100 |
| Monocyclic | 6g | >100 | >100 | 0.2 ± 0.004 |
The data clearly indicates that the bicyclo[4.3.1]decane derivative (5g) exhibits significantly higher affinity for FKBP51 compared to both the bicyclo[3.3.1]nonane (4g) and monocyclic (6g) analogs. While also showing high affinity for FKBP12, the rigid bicyclo[4.3.1]decane structure provides a superior starting point for developing selective FKBP51 inhibitors.
Opioid Receptor Modulation
Bicyclo[4.3.1]decane derivatives have also been explored as ligands for opioid receptors, which are central to pain management. While direct side-by-side comparative studies with other scaffolds in the same publication are less common, the available data suggests that the bicyclo[4.3.1]decane core can be incorporated into potent opioid receptor ligands. For instance, certain diazabicyclo[4.3.1]decane derivatives are known to be potent opioid receptor ligands.
Further research is needed to establish a comprehensive quantitative comparison of bicyclo[4.3.1]decane derivatives with other established opioid scaffolds like morphinans or fentanyl analogs in standardized binding assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of bicyclo[4.3.1]decane derivatives.
FKBP51 Competitive Binding Assay
This assay determines the binding affinity of a test compound to FKBP51 by measuring its ability to displace a known fluorescently labeled ligand.
Materials:
-
Recombinant human FKBP51 protein
-
Fluorescently labeled FKBP ligand (e.g., FITC-labeled FK506)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT)
-
Test compounds
-
96-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a series of dilutions of the test compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant FKBP51 protein to each well.
-
Add the diluted test compounds to the wells.
-
Add a fixed concentration of the fluorescently labeled FKBP ligand to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The data is analyzed to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) solution of carrageenan in saline
-
Test compound
-
Vehicle control (e.g., saline or a suitable solvent for the test compound)
-
Pletismometer
Procedure:
-
Acclimatize the rats to the experimental conditions.
-
Administer the test compound or vehicle control to the rats via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
After a specified time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a pletismometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the scientific approach.
Reactivity of Bridgehead Alkenes: A Comparative Look at Bicyclo[4.3.1]dec-1-ene and Bicyclo[3.3.1]non-1-ene
In the realm of organic chemistry, the reactivity of cyclic alkenes is intrinsically linked to their structural stability. This is particularly true for bridgehead alkenes, where the double bond is located at a bridgehead carbon atom, a configuration that can induce significant ring strain. According to Bredt's rule, the formation of a double bond at the bridgehead of a small bicyclic system is unfavorable due to the geometric constraints that prevent the p-orbitals from achieving the necessary planar alignment for effective pi-bonding. The larger the rings in the bicyclic system, the more flexibility the molecule has to accommodate the planar geometry of the sp2 hybridized bridgehead carbons, thus reducing the strain and increasing the stability of the alkene.
Bicyclo[4.3.1]dec-1-ene and Bicyclo[3.3.1]non-1-ene are both examples of bridgehead alkenes. The key difference between them lies in the size of one of the rings in their bicyclic systems. This compound possesses a seven-membered ring, while Bicyclo[3.3.1]non-1-ene has a six-membered ring. This seemingly small difference has significant implications for their respective stabilities and, consequently, their reactivities.
Theoretical Framework: Olefin Strain Energy
A useful concept for quantifying the instability of bridgehead alkenes is the Olefin Strain Energy (OSE) . OSE is defined as the difference in strain energy between the bridgehead alkene and its corresponding saturated alkane. A higher OSE indicates a more strained and, therefore, more reactive alkene.
While specific experimental OSE values for this compound and Bicyclo[3.3.1]non-1-ene are not available, computational studies on a range of bridgehead olefins have consistently shown that as the size of the rings in the bicyclic system increases, the OSE decreases. This is because larger rings can more easily accommodate the trigonal planar geometry of the sp2-hybridized bridgehead carbon, leading to less angle and torsional strain.
Based on this principle, it is predicted that This compound is more stable and therefore less reactive than Bicyclo[3.3.1]non-1-ene . The larger seven-membered ring in the former allows for a more relaxed geometry around the bridgehead double bond compared to the more constrained six-membered ring in the latter.
Expected Reactivity Patterns
The higher reactivity of Bicyclo[3.3.1]non-1-ene would manifest in faster reaction rates in various chemical transformations, such as:
-
Electrophilic Additions: Reactions with electrophiles like acids (e.g., hydration) or halogens are expected to proceed more rapidly with Bicyclo[3.3.1]non-1-ene. The relief of ring strain upon conversion of the sp2 bridgehead carbon to a tetrahedral sp3 center provides a strong thermodynamic driving force.
-
Cycloaddition Reactions: Diels-Alder reactions and other cycloadditions are also anticipated to be more facile with the more strained alkene.
-
Hydrogenation: Catalytic hydrogenation, a common method to assess alkene stability, would likely occur at a faster rate for Bicyclo[3.3.1]non-1-ene, releasing a greater amount of heat (heat of hydrogenation) due to its higher initial strain energy.
Experimental Methodologies
While direct comparative kinetic data is elusive, the following experimental protocols are commonly employed to study the reactivity of bridgehead alkenes and could be used to establish a quantitative comparison between this compound and Bicyclo[3.3.1]non-1-ene.
Acid-Catalyzed Hydration
Protocol: The rate of hydration can be monitored by following the disappearance of the alkene's UV absorbance.
-
Preparation of Reagents: Prepare standard aqueous solutions of a strong acid (e.g., perchloric acid) of known concentration.
-
Reaction Setup: In a thermostated UV-Vis spectrophotometer cuvette, place the acidic solution.
-
Initiation: Inject a small, known amount of the bridgehead alkene (dissolved in a suitable co-solvent if necessary) into the cuvette and mix rapidly.
-
Data Acquisition: Record the absorbance at the λmax of the alkene as a function of time.
-
Analysis: The pseudo-first-order rate constant can be determined by plotting ln(Absorbance) versus time. By varying the acid concentration, the second-order rate constant can be obtained.
Catalytic Hydrogenation
Protocol: The heat of hydrogenation can be measured using calorimetry, providing a thermodynamic measure of stability.
-
Catalyst Preparation: A known amount of a hydrogenation catalyst (e.g., platinum oxide) is placed in the reaction vessel of a calorimeter.
-
Substrate Introduction: A precise amount of the bridgehead alkene is introduced into the calorimeter.
-
Reaction Initiation: Hydrogen gas is introduced into the system, and the temperature change of the solvent is monitored over time.
-
Calibration: The calorimeter is calibrated using a substance with a known heat of combustion or hydrogenation.
-
Calculation: The heat of hydrogenation is calculated from the temperature change and the calibration factor.
Logical Relationship of Stability and Reactivity
The relationship between the structural features of these bridgehead alkenes and their expected reactivity can be visualized as follows:
Experimental Workflow for Reactivity Comparison
A generalized workflow for experimentally comparing the reactivity of the two compounds is outlined below.
Validation of synthetic routes to Bicyclo[4.3.1]dec-1-ene through model studies
For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of complex scaffolds such as Bicyclo[4.3.1]dec-1-ene is of paramount importance. This guide provides a comparative analysis of various synthetic routes to this bridged bicyclic alkene, with a focus on the validation of these pathways through model studies. The information presented is collated from various studies to offer a comprehensive overview for synthetic chemists.
Comparison of Synthetic Strategies
The synthesis of the Bicyclo[4.3.1]decane core, and specifically the this compound variant, has been approached through several distinct strategies. Each method presents its own set of advantages and challenges in terms of yield, stereocontrol, and substrate scope. Below is a summary of prominent methods found in the literature.
| Synthetic Strategy | Key Features | Reported Yields | Reference |
| Ring-Closing Metathesis (RCM) | Employs a diene-substituted cyclohexanol precursor to form the bicyclic system. This method is effective for constructing highly substituted and sterically congested bicyclo[4.3.1]decenes.[1][2] | Good to excellent | [1][2] |
| Intramolecular [2+2] Photocycloaddition | An efficient five-step synthesis involving the photocycloaddition of 1-acetoxy-2-(pent-4-enoyl) cyclopentene, followed by transformations of the resulting cyclobutane derivative.[3] | Not explicitly stated | [3] |
| Palladium-Catalyzed [6+3] Cycloaddition | An enantioselective method using a cyanosubstituted trimethylenemethane donor with tropones to yield bicyclo[4.3.1]decadienes with high regio-, diastereo-, and enantioselectivity.[4][5] | High enantiomeric purity | [4][5] |
| Oxidative Skeletal Rearrangement | Involves the oxidative rearrangement of bicyclo[4.2.2]decatetraenes using m-chloroperbenzoic acid to form bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols.[6] | 76-85% | [6] |
| Intramolecular Wittig Reaction | A method described for the preparation of Bicyclo[4.3.1]dec-1(9)-ene, a Bredt-olefin.[7] | Not explicitly stated | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of synthetic routes. Below is a generalized protocol for a key synthetic approach, Ring-Closing Metathesis (RCM), based on methodologies described in the literature.
General Protocol for Ring-Closing Metathesis to a Bicyclo[4.3.1]decene Core:
-
Substrate Synthesis: The synthesis begins with the preparation of a suitable diene-substituted cyclohexanol. This can be achieved starting from a precursor like 4-acetoxy-3-methyl-2-cyclohexen-1-one through diastereoselective copper-mediated conjugate addition and subsequent Grignard reactions.[1][2]
-
Ring-Closing Metathesis: The diene substrate is then subjected to a ring-closing metathesis reaction. A common catalyst for this transformation is a Grubbs-type ruthenium catalyst. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene under an inert atmosphere.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired bicyclo[4.3.1]decene.
-
Characterization: The structure and stereochemistry of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. In some cases, X-ray crystallography is used to definitively determine the relative stereochemistry.[1]
Logical Workflow for Synthetic Route Validation
The validation of a synthetic route is a critical process that involves several logical steps, from initial design to final product characterization. The following diagram illustrates a typical workflow for the validation of a synthetic route to this compound.
Caption: Workflow for the validation of a synthetic route.
This guide provides a foundational understanding of the synthetic approaches to this compound and a framework for their validation. For detailed experimental conditions and substrate-specific considerations, consulting the primary literature is recommended.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. A ring-closing metathesis approach to the bicyclo[4.3.1]decane core of caryolanes [agris.fao.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of bicyclo[4.3.1]decadienes and bicyclo[3.3.2]decadienes via [6 + 3] trimethylenemethane cycloaddition with tropones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Landscapes of Bicyclo[4.3.1]decane and Bicyclo[3.3.1]nonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the conformational properties of two important bicyclic systems: bicyclo[4.3.1]decane and bicyclo[3.3.1]nonane. Understanding the three-dimensional structure and flexibility of these scaffolds is crucial for their application in medicinal chemistry and materials science, where precise spatial arrangement of substituents dictates molecular interactions and properties. This document summarizes key experimental and computational data, outlines common experimental methodologies, and provides visual representations of their conformational behavior.
Conformational Preferences: A Tale of Two Bicyclic Systems
Bicyclo[3.3.1]nonane is a well-studied system known to predominantly adopt a twin-chair conformation . This preference is primarily driven by the minimization of torsional strain. However, this conformation is not without its own steric challenges, most notably the transannular interaction between the hydrogen atoms at the C3 and C7 positions. This repulsive interaction can lead to a slight flattening of the cyclohexane rings. In certain substituted derivatives, or in the gas phase at high temperatures, a boat-chair conformation can also be populated.
The conformational landscape of bicyclo[4.3.1]decane is less definitively characterized in the literature. However, studies on its derivatives, particularly aza-analogs, suggest that the six-membered ring (piperidine in the analog) preferentially adopts a chair conformation . Computational studies are essential in elucidating the subtle energy differences between various possible conformers, which include chair-chair, boat-chair, and other twisted arrangements of the seven-membered ring.
Quantitative Conformational Data
The following tables summarize key geometric parameters and strain energies for the preferred conformations of bicyclo[4.3.1]decane and bicyclo[3.3.1]nonane, based on available experimental and computational data.
Table 1: Key Geometric Parameters from X-ray Crystallography
| Parameter | Bicyclo[4.3.1]decane Derivative (aza-analog) | Bicyclo[3.3.1]nonane |
| C-C Bond Length (avg.) | ~1.54 Å | 1.536(2) Å[1] |
| C-N-C Bond Angle (aza-analog) | ~112° | N/A |
| C-C-C Bond Angle (avg.) | N/A | 111.5°[1] |
| C3-C7 Distance | N/A | ~3.0-3.1 Å[1] |
Note: Data for bicyclo[4.3.1]decane is based on an aza-derivative and may not perfectly represent the parent hydrocarbon.
Table 2: Calculated Strain Energies
| Conformer | Bicyclo[4.3.1]decane (Calculated) | Bicyclo[3.3.1]nonane (Calculated) |
| Chair-Chair | Data not readily available | Most stable conformer |
| Boat-Chair | Data not readily available | Higher in energy than chair-chair |
Experimental Protocols
The determination of the conformational preferences of these bicyclic systems relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of the molecule in the solid state, providing accurate bond lengths, bond angles, and dihedral angles.
Methodology:
-
Crystal Growth: Single crystals of the target compound suitable for X-ray diffraction are grown from a supersaturated solution. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (often the most complex step, known as the "phase problem") to calculate an electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data, resulting in a detailed molecular structure.
NMR Spectroscopy for Conformational Analysis
Objective: To determine the solution-state conformation and dynamic behavior of the molecule.
Methodology:
-
Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent.
-
1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 NMR spectra are acquired. Chemical shifts can provide initial clues about the electronic environment of the nuclei.
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR techniques for conformational analysis. They detect through-space interactions between protons that are close to each other, irrespective of whether they are bonded. The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints to define the molecule's three-dimensional shape. For example, a strong NOE between protons on different rings can indicate a specific folded conformation.
-
-
Coupling Constant (J-coupling) Analysis: The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these coupling constants from high-resolution ¹H NMR spectra can provide quantitative information about the torsional angles within the molecule, helping to distinguish between different conformations (e.g., chair vs. boat). For instance, a large coupling constant (typically > 8 Hz) between two vicinal protons on a cyclohexane ring is indicative of a diaxial relationship, which is characteristic of a chair conformation.
Visualizing Conformational Differences
The following diagrams, generated using the DOT language, illustrate the primary conformations of bicyclo[3.3.1]nonane and the predicted chair conformation of the six-membered ring in bicyclo[4.3.1]decane.
Caption: Conformational equilibria in bicyclo[3.3.1]nonane and the predicted stable conformation of the six-membered ring in bicyclo[4.3.1]decane.
References
Comparison of different catalytic systems for Bicyclo[4.3.1]dec-1-ene synthesis
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[4.3.1]decane framework is a key structural motif in a variety of natural products and pharmacologically active compounds. Its unique three-dimensional architecture makes it an attractive scaffold in drug discovery. The synthesis of its unsaturated analogue, bicyclo[4.3.1]dec-1-ene, and its derivatives, presents a significant synthetic challenge, necessitating the development of efficient and selective catalytic systems. This guide provides an objective comparison of different catalytic approaches for the synthesis of the bicyclo[4.3.1]decane/decene core, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems in the synthesis of bicyclo[4.3.1]decane/decene derivatives. The data highlights key metrics such as yield, stereoselectivity, and reaction conditions.
| Catalytic System | Catalyst/Reagents | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reaction Conditions |
| Palladium-Catalyzed [6+3] Cycloaddition | Pd₂(dba)₃, (S)-L5 (phosphoramidite ligand) | 2-((trimethylsilyl)methyl)allyl acetate and 2-chlorotropone | Substituted bicyclo[4.3.1]decadiene | 94 | 94 | >20:1 | Toluene, 40 °C, 24 h |
| Pd₂(dba)₃, (S)-L5 (phosphoramidite ligand) | 2-((trimethylsilyl)methyl)allyl acetate and 4-carboethoxy-2,4,6-cycloheptatrien-1-one | Substituted bicyclo[4.3.1]decadiene | 75 | 99 | >20:1 | Toluene, 25 °C, 24 h | |
| Ruthenium-Catalyzed RCM | Grubbs' Catalyst (1st Generation) | Suitably substituted 2,7-divinyl-norbornane derivative | Tricyclic precursor to bicyclo[4.3.1]dec-2(9)-en-5-one | Good | N/A | N/A | Dichloromethane, reflux |
| Palladium-Catalyzed Intramolecular Heck Reaction | Pd(PPh₃)₄, K₂CO₃, Proton Sponge | N-Boc-protected vinyl bromide precursor | 7-azabicyclo[4.3.1]deca-3,8-diene | 44 | N/A | N/A | Toluene, reflux |
| Pd(OAc)₂, P(o-tol)₃, PPh₃, Ag₂CO₃ | N-Boc-protected vinyl bromide precursor | 7-azabicyclo[4.3.1]deca-3,8-diene | 15 | N/A | N/A | Acetonitrile, 80 °C |
Detailed Experimental Protocols
Palladium-Catalyzed [6+3] Cycloaddition for Bicyclo[4.3.1]decadiene Synthesis
This method provides an efficient route to functionalized bicyclo[4.3.1]decadienes with high stereocontrol.[1]
Catalyst System:
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Chiral phosphoramidite ligands (e.g., (S)-L5)
General Procedure: To a solution of the tropone substrate (1.0 equiv) in toluene are added the trimethylenemethane (TMM) precursor (e.g., 2-((trimethylsilyl)methyl)allyl acetate, ~1.5 equiv), Pd₂(dba)₃ (2.5 mol %), and the chiral phosphoramidite ligand (7.5 mol %). The reaction mixture is stirred at the specified temperature (25-40 °C) for 24 hours. After completion, the reaction is concentrated and the residue is purified by flash column chromatography on silica gel to afford the bicyclo[4.3.1]decadiene product. The enantiomeric excess is determined by chiral HPLC analysis.
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) for Bicyclo[4.3.1]decene Core Synthesis
This approach utilizes a sequential RCM and fragmentation strategy to construct the bicyclo[4.3.1]decene framework.[2]
Catalyst System:
-
Grubbs' Catalyst (1st Generation): Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium
General Procedure: A solution of the diene precursor, a suitably substituted 2,7-divinyl-norbornane derivative, in dichloromethane is treated with Grubbs' catalyst (1st generation). The reaction mixture is heated to reflux. Upon completion of the RCM reaction, the resulting tricyclic olefin is isolated. Subsequent functional group manipulation and fragmentation, for instance by mesylation and treatment with base, leads to the formation of the bicyclo[4.3.1]decene derivative.
Palladium-Catalyzed Intramolecular Heck Reaction for Azabicyclo[4.3.1]decane Synthesis
This method allows for the construction of the bicyclo[4.3.1]decane skeleton containing a nitrogen atom in the bridge, which is relevant for the synthesis of certain alkaloids.[3]
Catalyst System:
-
Palladium Source: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂)
-
Base: Potassium carbonate (K₂CO₃), Proton Sponge, or Silver carbonate (Ag₂CO₃)
-
Ligands (for Pd(OAc)₂): Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃)
General Procedure: A solution of the N-protected vinyl halide precursor in a suitable solvent (e.g., toluene or acetonitrile) is treated with the palladium catalyst, a base, and any additional ligands. The reaction mixture is heated to reflux or 80 °C. After the starting material is consumed, the mixture is cooled, filtered, and concentrated. The crude product is then purified by chromatography to yield the 7-azabicyclo[4.3.1]decane derivative. Different combinations of palladium sources, ligands, and bases can be screened to optimize the yield.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the discussed catalytic systems.
Caption: Palladium-catalyzed [6+3] cycloaddition workflow.
Caption: RCM and fragmentation synthetic pathway.
Caption: Intramolecular Heck reaction for bicyclic synthesis.
Concluding Remarks
The synthesis of the this compound core can be achieved through several catalytic strategies, each with its own advantages and limitations. The Palladium-catalyzed [6+3] cycloaddition offers excellent enantioselectivity for the synthesis of highly functionalized bicyclo[4.3.1]decadienes. The Ruthenium-catalyzed Ring-Closing Metathesis provides a robust method for constructing the carbon skeleton, which can be further elaborated. The intramolecular Heck reaction, while demonstrated here for an aza-analogue, represents a powerful tool for forming the bicyclic ring system, with the potential for tuning reactivity by modifying the catalytic system.
While specific examples for organocatalytic or enzymatic approaches for the direct synthesis of this compound are less documented, the principles of organocatalyzed intramolecular aldol reactions, which have been successfully applied to the synthesis of related bicyclo[3.3.1]nonane systems, could potentially be adapted for this purpose. Further research into these areas could unveil novel and more sustainable synthetic routes. The choice of the optimal catalytic system will ultimately depend on the desired substitution pattern, stereochemical outcome, and the overall synthetic strategy.
References
- 1. Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. BJOC - Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions [beilstein-journals.org]
Strained Systems: An Analysis of Olefin Strain Energy in Bicyclo[m.n.o] Bridgehead Alkenes
For researchers, scientists, and drug development professionals, understanding the inherent strain in cyclic molecules is paramount for predicting reactivity and stability. This guide provides a comparative analysis of olefin strain energy in a series of Bicyclo[m.n.o] bridgehead alkenes, offering insights into the structural features that govern their stability. The information presented is supported by experimental and computational data, providing a valuable resource for the design and synthesis of complex cyclic systems.
The stability of bicyclic alkenes, particularly those with a double bond at a bridgehead position (anti-Bredt olefins), is a topic of significant interest in organic chemistry. The inherent geometric constraints of these systems often lead to high levels of ring strain, rendering them highly reactive and, in some cases, too unstable to be isolated. A key metric for quantifying this instability is the olefin strain (OS) energy, which is defined as the difference in strain energy between the bridgehead alkene and its corresponding saturated bicycloalkane.
The Schleyer Classification: A Framework for Stability
Pioneering work by Paul von Ragué Schleyer established a widely accepted classification for the stability of bridgehead alkenes based on their calculated olefin strain energies. This framework categorizes these strained molecules into three groups:
-
Isolable: Bridgehead alkenes with an olefin strain energy of less than 17 kcal/mol are generally stable enough to be isolated and characterized under normal laboratory conditions.
-
Observable: Those with OS energies in the range of 17 to 21 kcal/mol are typically too reactive for isolation but can be detected and studied as transient intermediates in reactions.
-
Unstable: Bridgehead alkenes with OS energies exceeding 21 kcal/mol are generally considered too unstable to be formed, even as transient species.
Comparative Analysis of Olefin Strain Energies
The following table summarizes the calculated olefin strain energies for a selection of Bicyclo[m.n.o] bridgehead alkenes. This data, primarily derived from molecular mechanics calculations, illustrates the profound impact of the bicyclic framework's geometry on the stability of the bridgehead double bond.
| Bicyclo[m.n.o]alkene | m | n | o | Olefin Strain Energy (OS) (kcal/mol) | Stability Classification |
| Bicyclo[3.3.1]non-1-ene | 3 | 3 | 1 | 15.2 | Isolable |
| Bicyclo[4.2.1]non-1(8)-ene | 4 | 2 | 1 | ~18-20 | Observable |
| Bicyclo[3.2.1]oct-1-ene | 3 | 2 | 1 | ~22 | Unstable |
| Bicyclo[2.2.2]oct-1-ene | 2 | 2 | 2 | 28.9 | Unstable |
| Bicyclo[2.2.1]hept-1-ene (Norbornene) | 2 | 2 | 1 | 39.1 | Unstable |
Note: The olefin strain energies presented are approximate values from various computational studies and may vary slightly depending on the force field and computational method used.
Experimental and Computational Methodologies
The determination of olefin strain energies relies on both experimental and computational techniques.
Experimental Protocol: Determination of Heat of Hydrogenation via Bomb Calorimetry
The heat of hydrogenation (ΔHhyd), the enthalpy change associated with the catalytic addition of hydrogen across the double bond, is a direct experimental measure of the energetic content of an alkene. A higher, more exothermic heat of hydrogenation indicates a less stable, more strained alkene. While direct calorimetric measurement of hydrogenation can be challenging, the heat of combustion, determined using a bomb calorimeter, can be used to calculate the standard heats of formation of both the alkene and the corresponding alkane. The difference in these heats of formation provides the heat of hydrogenation.
A generalized protocol for determining the heat of combustion using a bomb calorimeter is as follows:
-
Sample Preparation: A precisely weighed sample of the bicyclic alkene (typically 0.5 - 1.0 g) is placed in a sample crucible within the bomb calorimeter. A fuse wire of known length and mass is attached to the electrodes, with a portion of the wire in contact with the sample.
-
Bomb Assembly and Pressurization: A small, known volume of water is added to the bomb to ensure saturation of the internal atmosphere with water vapor. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen. Subsequently, the bomb is pressurized with pure oxygen to approximately 25-30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.
-
Temperature Equilibration: The water in the calorimeter is stirred until a stable initial temperature is reached. Temperature readings are taken at regular intervals to establish a baseline.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at frequent intervals as it rises due to the heat released by the combustion. Readings are continued until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the bicyclic alkene is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from residual nitrogen) and the combustion of the fuse wire.
-
Calculation of Heat of Formation and Hydrogenation: The standard heat of formation (ΔHf°) of the alkene is calculated from its heat of combustion using Hess's Law. The same procedure is repeated for the corresponding saturated bicycloalkane. The heat of hydrogenation is then determined by the difference in the heats of formation: ΔHhyd = ΔHf°(alkane) - ΔHf°(alkene)
Computational Protocol: Molecular Mechanics Calculation of Olefin Strain Energy
Molecular mechanics provides a powerful computational tool for estimating the strain energies of molecules. Force fields such as MM1, MM2, and MM3 are parameterized to reproduce experimental geometries and energies. The olefin strain energy is calculated as follows:
-
Structure Building: Three-dimensional models of the Bicyclo[m.n.o] bridgehead alkene and its corresponding saturated alkane are constructed using molecular modeling software.
-
Energy Minimization: The geometries of both molecules are optimized using a selected molecular mechanics force field (e.g., MM2 or MM3). This process finds the lowest energy conformation for each molecule.
-
Strain Energy Calculation: The computational software calculates the total steric energy for both the optimized alkene and alkane structures. This steric energy is a measure of the intramolecular strain.
-
Olefin Strain Energy Determination: The olefin strain energy (OS) is calculated by subtracting the steric energy of the alkane from the steric energy of the alkene: OS = Steric Energy(alkene) - Steric Energy(alkane)
Visualizing the Concepts
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Safety Operating Guide
Proper Disposal of Bicyclo[4.3.1]dec-1-ene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Bicyclo[4.3.1]dec-1-ene, a bridged bicyclic alkene.
Chemical and Physical Properties
A clear understanding of a substance's properties is fundamental to its safe handling and disposal. The following table summarizes the known physical and chemical data for this compound.[1]
| Property | Value |
| Molecular Formula | C₁₀H₁₆ |
| Molecular Weight | 136.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 61798-54-7 |
| XLogP3 | 3.4 |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in a manner that prioritizes safety and environmental responsibility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3] All chemical waste must be managed through your institution's designated hazardous waste program.[2][4]
Step 1: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container for waste collection. Plastic is often preferred.[5] The container should have a secure screw-top cap.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[4][6] The label must include:
Step 2: Waste Accumulation
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5]
-
Compatibility: Ensure that this compound waste is not mixed with incompatible materials. Specifically, keep it segregated from oxidizers.[7]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[2][3][4] Do not overfill the container; a general guideline is to fill to no more than 75-80% capacity.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full or has been in storage for a designated period (often not to exceed one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.[3][5]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste. This should be handled by trained EHS staff.[2][4]
Step 4: Handling Spills
-
In the event of a spill, treat the spilled material and any absorbent materials used for cleanup as hazardous waste.[2]
-
For small spills, if you are trained and have the appropriate personal protective equipment (PPE), you may clean it up.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be preceded by a thorough risk assessment. This includes consulting general safety guidelines for handling flammable hydrocarbons and ensuring that all work is performed in a well-ventilated area, preferably within a chemical fume hood.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | C10H16 | CID 14119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guidance for Handling Bicyclo[4.3.1]dec-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Bicyclo[4.3.1]dec-1-ene. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or ANSI Z87.1 standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or degradation before use. |
| Body Protection | Laboratory Coat | Flame-retardant lab coat worn over personal clothing. |
| Respiratory Protection | Respirator | Recommended when handling large quantities or in poorly ventilated areas. Use a respirator with an organic vapor cartridge. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure safety shower and eyewash stations are readily accessible.
Handling Procedures:
-
Before handling, conduct a thorough risk assessment for the planned experiment.
-
Ground all equipment to prevent static discharge, which could ignite flammable vapors.
-
Avoid direct contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Keep containers tightly sealed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Keep in a tightly closed container.
Disposal Plan
Chemical waste must be managed to prevent harm to individuals and the environment.[4]
Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated, labeled, and sealed waste container.[5][6]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[5][6]
-
Do not mix with incompatible waste streams.[6]
Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal service.[4]
-
Under no circumstances should this chemical be disposed of down the drain.[5]
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.[5]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Examples of Volatile Organic Compounds and How to Reduce Exposure [int-enviroguard.com]
- 3. How to Keep Workers Safe - Diversitech [diversitech-air.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
